Product packaging for 3-(5-Methyl-2-furyl)benzaldehyde(Cat. No.:CAS No. 400745-03-1)

3-(5-Methyl-2-furyl)benzaldehyde

Cat. No.: B1362213
CAS No.: 400745-03-1
M. Wt: 186.21 g/mol
InChI Key: GYXOZCFCYNADKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(5-Methyl-2-furyl)benzaldehyde is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B1362213 3-(5-Methyl-2-furyl)benzaldehyde CAS No. 400745-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methylfuran-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXOZCFCYNADKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378212
Record name 3-(5-methyl-2-furyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400745-03-1
Record name 3-(5-methyl-2-furyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(5-Methyl-2-furyl)benzaldehyde (CAS 400745-03-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-Methyl-2-furyl)benzaldehyde is a bi-aromatic aldehyde with significant potential as a building block in organic synthesis, particularly in the fields of fragrance, fine chemicals, and pharmaceuticals.[1] Its structure, featuring a substituted furan ring linked to a benzaldehyde moiety, offers a versatile scaffold for the development of novel compounds with diverse biological activities. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective applications of this compound in drug discovery and development.

Physicochemical Properties

This compound is a light yellow solid at room temperature.[1] Key physicochemical data are summarized in the table below. It is advisable to store this compound at 0-8°C to maintain its stability.[1]

PropertyValueSource
CAS Number 400745-03-1[1][2]
Molecular Formula C₁₂H₁₀O₂[1]
Molecular Weight 186.21 g/mol
Appearance Light yellow solid[1]
Purity ≥ 95% (by NMR)[1]
Boiling Point (Predicted) 302.6 ± 30.0 °C
Density (Predicted) 1.125 ± 0.06 g/cm³
SMILES Cc1ccc(o1)-c2cccc(C=O)c2[2]
InChI 1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3[2]
InChI Key GYXOZCFCYNADKN-UHFFFAOYSA-N

Synthesis and Purification

Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This proposed protocol is based on established methods for Suzuki-Miyaura couplings involving aryl halides and heterocyclic boronic acids.

Reactants:

  • 3-Bromobenzaldehyde

  • 5-Methyl-2-furylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1 equivalent), 5-methyl-2-furylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Setup cluster_workup Work-up 3-Bromobenzaldehyde 3-Bromobenzaldehyde Inert Atmosphere Inert Atmosphere 3-Bromobenzaldehyde->Inert Atmosphere 5-Methyl-2-furylboronic acid 5-Methyl-2-furylboronic acid 5-Methyl-2-furylboronic acid->Inert Atmosphere Palladium Catalyst Palladium Catalyst Palladium Catalyst->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Solvent->Inert Atmosphere Heating (80-100°C) Heating (80-100°C) Inert Atmosphere->Heating (80-100°C) Quenching Quenching Heating (80-100°C)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Crude Product Crude Product Concentration->Crude Product

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Purification

Furan-based aldehydes can be susceptible to polymerization and discoloration, especially in the presence of acid and at elevated temperatures.[6] Therefore, careful purification is crucial.

  • Neutralization: Before distillation, it is advisable to wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.[6]

  • Distillation: Vacuum distillation is the recommended method for purifying this compound to minimize thermal degradation.[6] Maintaining a low distillation temperature is key to obtaining a pure product with good color.

  • Column Chromatography: For removal of closely related impurities, column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) can be employed.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, its key spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.[7][8][9][10][11][12]

¹H NMR Spectroscopy
  • Aldehydic Proton: A singlet in the region of 9.8-10.1 ppm.

  • Aromatic Protons (Benzene Ring): A complex multiplet pattern between 7.2 and 8.0 ppm, corresponding to the four protons on the disubstituted benzene ring.

  • Furan Protons: Two doublets in the region of 6.0-7.5 ppm, characteristic of the protons on the 2,5-disubstituted furan ring.

  • Methyl Protons: A singlet at approximately 2.2-2.5 ppm.

¹³C NMR Spectroscopy
  • Aldehydic Carbonyl: A signal in the range of 190-195 ppm.

  • Aromatic and Furan Carbons: Multiple signals in the aromatic region of 110-160 ppm.

  • Methyl Carbon: A signal in the aliphatic region, around 13-15 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Aldehyde): A strong, characteristic absorption band around 1690-1710 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretch (Furan): An absorption band in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Mass Spectrometry
  • Molecular Ion (M⁺): A prominent peak at m/z = 186, corresponding to the molecular weight of the compound.

  • Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the formyl group (-CHO, m/z = 29) and potentially cleavage of the bond between the two aromatic rings.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications.[1] The furan moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[13][14]

Potential as a Scaffold for Biologically Active Molecules

The structure of this compound can be readily modified, particularly at the aldehyde functional group, to generate a variety of derivatives. For instance, condensation reactions with hydrazines or amines can lead to the formation of hydrazones and imines, respectively, which are common structural motifs in many therapeutic agents.

Derivatization_Pathway cluster_derivatives Potential Derivatives cluster_activities Potential Biological Activities This compound This compound Hydrazone Derivatives Hydrazone Derivatives This compound->Hydrazone Derivatives Condensation Imine Derivatives (Schiff Bases) Imine Derivatives (Schiff Bases) This compound->Imine Derivatives (Schiff Bases) Condensation Hydrazines Hydrazines Hydrazines->Hydrazone Derivatives Amines Amines Amines->Imine Derivatives (Schiff Bases) Anticancer Anticancer Hydrazone Derivatives->Anticancer Antioxidant Antioxidant Hydrazone Derivatives->Antioxidant Antimicrobial Antimicrobial Imine Derivatives (Schiff Bases)->Antimicrobial

Caption: Potential derivatization pathways of this compound and associated biological activities.

Role in the Synthesis of Heterocyclic Compounds

The aldehyde group can participate in various cyclization reactions to form new heterocyclic rings, further expanding the chemical space for drug discovery. For example, it could be a precursor for the synthesis of quinazolinone derivatives, a class of compounds known for their diverse pharmacological properties, including anticancer and antimicrobial activities.[15]

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel compounds in the pharmaceutical and other chemical industries. While detailed experimental data for this specific molecule is limited in the public domain, its structural features and the well-established chemistry of its functional groups provide a solid foundation for its application in organic synthesis. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

physicochemical properties of 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(5-Methyl-2-furyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, characterization, and applications of this compound. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Core Physicochemical Properties

This compound is an aromatic aldehyde featuring a benzaldehyde moiety substituted with a 5-methylfuran ring at the 3-position. This unique combination of aromatic and heterocyclic structures imparts specific chemical characteristics relevant to its application in various fields.[1] Its stability and compatibility with numerous solvents make it a versatile intermediate in both laboratory and industrial settings.[1]

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
CAS Number 400745-03-1[1][2][3]
Molecular Formula C₁₂H₁₀O₂[1][2][4]
Molecular Weight 186.21 g/mol [2][3][4]
Appearance Light yellow solid[1]
Purity ≥ 95% (NMR)[1]
Boiling Point 302.6 ± 30.0 °C (Predicted)[5]
Density 1.125 ± 0.06 g/cm³ (Predicted)[5]
Storage Conditions Store at 0-8°C[1]
InChI Key GYXOZCFCYNADKN-UHFFFAOYSA-N[2][3]
SMILES String Cc1ccc(o1)-c2cccc(C=O)c2[3]

Synthesis and Characterization

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis would involve the palladium-catalyzed reaction between 3-formylphenylboronic acid and 2-bromo-5-methylfuran. The general mechanism for this transformation involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[7][8]

G Proposed Synthesis via Suzuki-Miyaura Coupling cluster_reactants Reactants & Reagents reactant1 3-Formylphenylboronic acid reaction_step Reaction Mixture Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-110 °C) reactant1->reaction_step reactant2 2-Bromo-5-methylfuran reactant2->reaction_step catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->reaction_step ligand Phosphine Ligand (e.g., SPhos, PPh₃) ligand->reaction_step base Base (e.g., K₃PO₄, K₂CO₃) base->reaction_step solvent Solvent (e.g., Toluene/Water, Dioxane) solvent->reaction_step workup Aqueous Work-up (Extraction with Organic Solvent) reaction_step->workup Cool to RT purification Purification (Flash Column Chromatography) workup->purification Dry & Concentrate product This compound purification->product

Caption: General workflow for the proposed synthesis of the title compound.

General Experimental Protocol for Synthesis

The following is a general procedure based on standard Suzuki-Miyaura coupling protocols.[3][9]

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-formylphenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).[3] The vessel is sealed with a septum, evacuated, and backfilled with an inert gas like nitrogen or argon (repeated three times).

  • Addition of Reactants: 2-Bromo-5-methylfuran (1.0 equiv) is added, followed by degassed solvents (e.g., a mixture of toluene and water).[3]

  • Reaction Execution: The reaction mixture is heated in a preheated oil bath (e.g., at 100 °C) and stirred vigorously for 2-24 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

  • Work-up: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[3]

Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

G General Spectroscopic Characterization Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Purified Product nmr_prep Dissolve ~10 mg in 0.7 mL of deuterated solvent (e.g., CDCl₃) sample->nmr_prep ir_prep Dissolve ~5 mg in volatile solvent; Deposit on salt plate & evaporate sample->ir_prep ms Mass Spectrometry (e.g., EI-MS) (Optional) sample->ms nmr ¹H and ¹³C NMR Spectroscopy nmr_prep->nmr ir FT-IR Spectroscopy ir_prep->ir interpretation Data Interpretation (Confirm Structure) nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for the structural analysis of the synthesized compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: A sample of 5-20 mg is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4][10] The spectrometer is locked onto the deuterium signal, and the magnetic field is shimmed to ensure homogeneity before data acquisition.[4]

  • Expected ¹H NMR Signals: The spectrum would show characteristic signals for the aldehydic proton (highly deshielded, ~9-10 ppm), aromatic protons on the benzene ring (in the 7-8 ppm region), furan protons (~6-7 ppm), and the methyl group protons (a singlet around 2.3 ppm).[11]

  • Expected ¹³C NMR Signals: The spectrum would display a signal for the carbonyl carbon (~190 ppm), along with distinct signals for the aromatic and furan carbons in the 110-160 ppm range, and a signal for the methyl carbon (~14 ppm).[12]

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol: For a solid sample, a thin film can be prepared by dissolving a small amount (5-10 mg) in a volatile solvent (e.g., methylene chloride), applying a drop of the solution to a salt (NaCl or KBr) plate, and allowing the solvent to evaporate.[1][2] The plate is then placed in the spectrometer for analysis.

  • Expected Absorption Bands: The IR spectrum would be dominated by a strong C=O stretching band for the aldehyde group, typically appearing around 1700-1715 cm⁻¹.[11] Characteristic C-H stretching bands for the aldehyde proton may appear as a pair of weak bands around 2720 and 2820 cm⁻¹.[11] Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Applications and Biological Context

Potential Applications

This compound is a versatile intermediate with applications in several industries:[1]

  • Flavor and Fragrance: The furan moiety contributes to a distinctive aroma, making it valuable in the formulation of unique flavor profiles and fragrances for perfumes and food products.[1]

  • Pharmaceutical Development: It serves as a key building block in organic synthesis for the creation of more complex molecules, positioning it as an important intermediate in the development of new pharmaceutical compounds.[1]

  • Materials Science: The compound's unique chemical properties are being explored for its potential in developing new polymers and coatings.[1]

Biological and Medicinal Context of Furan Derivatives

The furan nucleus is a privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds.[9] Furan derivatives have been reported to exhibit a wide spectrum of biological activities, including:

  • Antimicrobial (antibacterial, antifungal)[8][13]

  • Antiviral[9]

  • Anti-inflammatory[13]

  • Anticancer[9]

  • Antioxidant[13]

The biological activity of furan-containing molecules can be significantly altered by slight modifications to the substitution pattern. The inclusion of a furan ring can enhance a drug candidate's metabolic stability, bioavailability, and receptor-binding interactions.[9] While these activities are broadly associated with the furan class, specific biological studies on this compound are not extensively documented in public literature.

Safety and Handling

Based on available safety information, this compound should be handled with care.

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statement: H302 - Harmful if swallowed.[3]

  • Storage Class: 11 - Combustible Solids[3]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

3-(5-Methyl-2-furyl)benzaldehyde is an aromatic aldehyde composed of a benzaldehyde core substituted with a 5-methyl-2-furyl group at the meta-position. The molecule possesses the chemical formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[1] The presence of both furan and benzene rings, along with a reactive aldehyde group, makes it a versatile building block in organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available chemical information resources.

PropertyValue
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
CAS Number 400745-03-1
Appearance Light yellow solid
Boiling Point 302.6 °C at 760 mmHg
Density 1.125 g/cm³
Refractive Index 1.575
SMILES Cc1ccc(o1)-c2cccc(C=O)c2
InChI Key GYXOZCFCYNADKN-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound

Structural Data

A comprehensive search of crystallographic and computational databases did not yield specific experimental or calculated data for the bond lengths, bond angles, and dihedral angles of this compound. For researchers requiring this information for molecular modeling or detailed structural analysis, it is recommended to perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to obtain an optimized geometry. A proposed workflow for such a computational study is outlined in a later section.

Table 2 below is provided as a template to be populated with data from such future experimental or computational work.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond Length C(1)C(2)Data N/A
Bond Angle C(1)C(2)C(3)Data N/A
Dihedral Angle C(1)C(2)C(3)C(4)Data N/A

Table 2: Template for Structural Parameters of this compound

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around two key single bonds:

  • The C-C bond connecting the furan and benzene rings.

  • The C-C bond connecting the aldehyde group to the benzene ring.

The relative orientation of the two aromatic rings and the aldehyde group influences the molecule's overall shape, polarity, and potential for intermolecular interactions. The planarity of the system is a key factor, with conjugation effects favoring a more planar arrangement, while steric hindrance between adjacent hydrogen atoms can lead to non-planar conformations being energetically preferred.

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating these dihedral angles and calculating the corresponding energy of each conformation. This would reveal the global and local energy minima, representing the most stable conformations of the molecule.

Figure 1: Key rotatable bonds in this compound.

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Coupling

The proposed synthetic route would involve the coupling of 3-formylphenylboronic acid with 2-bromo-5-methylfuran.

G reagent1 3-Formylphenylboronic Acid reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 2-Bromo-5-methylfuran reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., Na₂CO₃, K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction product This compound workup Aqueous Workup & Purification workup->product reaction->workup

Figure 2: Proposed workflow for the synthesis of this compound.

General Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-formylphenylboronic acid (1.0 eq.), 2-bromo-5-methylfuran (1.0-1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.), and a base such as sodium carbonate or potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The synthesized product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.

Role in Drug Discovery and Development

This compound serves as an important intermediate in the synthesis of more complex molecules for pharmaceutical development.[1] Its structural motifs, the furan and benzaldehyde moieties, are present in various biologically active compounds. The aldehyde group, in particular, is a versatile functional handle for further chemical transformations, such as reductive amination, Wittig reactions, and the formation of hydrazones and other derivatives.

The general workflow for utilizing such an intermediate in a drug discovery program is illustrated below.

G start This compound (Intermediate) synthesis Synthesis of Derivatives start->synthesis screening Biological Screening (e.g., enzyme assays, cell-based assays) synthesis->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Figure 3: General drug discovery workflow utilizing an intermediate.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure. While specific, in-depth conformational studies are currently lacking in the public domain, this guide provides a solid foundation for its synthesis, characterization, and the theoretical underpinnings of its conformational behavior. The outlined synthetic and computational strategies offer a clear path for researchers to further investigate and utilize this compound in their respective fields. As the demand for novel chemical entities in drug discovery and materials science grows, a thorough understanding of such versatile building blocks is paramount.

References

Spectroscopic Data of 3-(5-Methyl-2-furyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Chemical Structure and Properties

Compound Name: 3-(5-Methyl-2-furyl)benzaldehyde Molecular Formula: C₁₂H₁₀O₂ Molecular Weight: 186.21 g/mol Appearance: Predicted to be a solid at room temperature.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of related compounds such as benzaldehyde, 3-methylbenzaldehyde, furan, and 2-furaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzene ring, the furan ring protons, and the methyl group protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aldehydic-H9.9 - 10.1SingletHighly deshielded proton characteristic of an aldehyde.
Benzaldehyde-H (ortho to -CHO)7.8 - 8.0MultipletDeshielded by the electron-withdrawing aldehyde group.
Benzaldehyde-H (other)7.4 - 7.7MultipletComplex splitting pattern due to coupling with other ring protons.
Furan-H (position 3)6.2 - 6.4Doublet
Furan-H (position 4)6.1 - 6.3Doublet
Methyl-H2.3 - 2.5Singlet

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will feature a characteristic downfield signal for the carbonyl carbon of the aldehyde.

Carbon Predicted Chemical Shift (δ, ppm) Notes
Carbonyl-C190 - 195Most downfield signal, characteristic of an aldehyde.
Aromatic/Furan-C110 - 160Multiple signals corresponding to the different carbon environments in the aromatic and furan rings.
Methyl-C13 - 15
Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl group and the aromatic C-H and C=C bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (aromatic/furan)3100 - 3000Medium
C-H (aldehyde)2850 - 2750Medium, often two bands
C=O (aldehyde)1710 - 1685Strong
C=C (aromatic/furan)1600 - 1450Medium to Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragmentation patterns.

m/z Predicted Identity Notes
186[M]⁺Molecular ion peak.
185[M-H]⁺Loss of the aldehydic hydrogen.
157[M-CHO]⁺Loss of the formyl group.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a benzyl moiety.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond or germanium ATR accessory.

  • Procedure:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • For direct insertion, the sample is placed in a capillary tube and heated to volatilize it into the ion source.

  • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

  • Instrument: A mass spectrometer capable of electron ionization, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Procedure: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for understanding the expected spectroscopic properties of this compound. Researchers are encouraged to perform their own experimental analyses to obtain definitive data for this compound.

Solubility Profile of 3-(5-Methyl-2-furyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(5-Methyl-2-furyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical and flavor compounds. Due to a lack of extensive published quantitative solubility data, this document outlines a predictive analysis based on the compound's molecular structure and provides detailed experimental protocols for determining its solubility in organic solvents. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary theoretical and practical knowledge to effectively utilize this compound in their work.

Introduction

This compound is an aromatic aldehyde with a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[1][2] Its structure, featuring a benzaldehyde moiety linked to a methyl-substituted furan ring, makes it a valuable building block in organic synthesis.[3] Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. While specific solubility data is not widely available in published literature, one supplier notes its general stability and compatibility with various solvents.[3] This guide aims to bridge the existing information gap by providing a theoretical solubility assessment and practical experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₂[1][2]
Molecular Weight 186.21 g/mol [1][2]
Appearance Light yellow solidChem-Impex
CAS Number 400745-03-1[1][2]

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar (the aldehyde and furan oxygen) and nonpolar (the benzene ring and methyl group) regions. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

  • Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) are likely to be good solvents for this compound due to their ability to engage in dipole-dipole interactions with the aldehyde group.

  • Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are predicted to be effective solvents, capable of hydrogen bonding with the oxygen atoms in the furan ring and the aldehyde group. A related compound, 3-(5-methyl-2-furyl) butanal, is known to be soluble in alcohol.[4]

  • Nonpolar Solvents: Solvents like hexane and toluene are expected to be less effective at dissolving this compound due to the compound's overall polarity. However, some solubility may be observed due to the nonpolar aromatic and alkyl components of the molecule.

  • Chlorinated Solvents: Dichloromethane and chloroform are anticipated to be good solvents due to their ability to dissolve a wide range of organic compounds.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, the following experimental protocols can be employed.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 10-20 mg of this compound into a small, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with a temperature-controlled bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve.

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Place the flask in a temperature-controlled shaker or bath and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Allow the solution to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask) A Add ~10-20 mg of Compound to Vial B Add 1 mL of Solvent A->B C Vortex for 30-60s B->C D Visual Observation C->D end_qual Result: Soluble, Partially Soluble, or Insoluble D->end_qual E Add Excess Compound to Known Volume of Solvent F Equilibrate at Constant Temperature (24-48h) E->F G Filter Supernatant F->G H Dilute Sample G->H I Analyze by HPLC/UV-Vis H->I J Calculate Solubility I->J end_quan Result: Solubility (mg/mL or mol/L) J->end_quan start Start: Select Solvent start->A start->E

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 3-(5-Methyl-2-furyl)benzaldehyde. Due to the absence of specific experimental data for this compound in publicly available literature, this document synthesizes information from structurally related molecules, including furan, benzaldehyde, and substituted furans, to predict its thermal behavior. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented to facilitate future empirical studies. Furthermore, a hypothetical decomposition pathway is proposed and visualized to guide mechanistic investigations. This guide serves as a foundational resource for researchers and professionals in drug development and material science who require an understanding of the thermal properties of this and similar furan-containing aromatic aldehydes.

Introduction

This compound is an aromatic aldehyde incorporating both a furan and a benzene ring, making it a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances.[1] Its unique structure, combining the reactivity of a furan ring with the stability of a benzene ring, presents a complex thermal profile.[1][2] Understanding the thermal stability and decomposition pathways of this molecule is critical for its application in various fields, particularly in drug development, where manufacturing and storage conditions can involve elevated temperatures.

The furan moiety is known to be less aromatic and more reactive than benzene, suggesting it may be a key site for initial thermal degradation.[2] This guide will explore the expected thermal behavior of this compound by examining the known decomposition patterns of its constituent parts and related molecules.

Predicted Thermal Stability and Decomposition

While specific quantitative data for this compound is not available, the thermal behavior of analogous compounds provides a basis for prediction. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for evaluating thermal stability.

Predicted Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, indicating the onset and profile of decomposition. Based on data from related furan and benzaldehyde derivatives, a hypothetical TGA profile for this compound can be projected. The decomposition is likely to occur in multiple stages, with the initial, lower-temperature weight loss associated with the degradation of the less stable 5-methylfuran ring, followed by the decomposition of the more stable benzaldehyde moiety at higher temperatures.

To provide a reference, the following table summarizes TGA data for structurally related compounds.

CompoundOnset of Decomposition (Tonset)Temperature of Maximum Decomposition Rate (Tmax)Residual Mass (%)AtmosphereReference
Poly(furfuryl alcohol)~200 °C~450 °C~40% at 800 °CNitrogen[3]
Benzaldehyde>450 °C--Inert[4]
5-(Hydroxymethyl)furfural~180 °C--Inert[5]

Table 1: TGA Data for Compounds Structurally Related to this compound. This data is provided for comparative purposes to estimate the thermal stability of the target compound.

Predicted Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition events.[6][7][8] For this compound, which is a solid at room temperature, DSC would reveal its melting point and any subsequent decomposition energetics.[1][9]

Thermal EventPredicted Temperature Range (°C)Enthalpy Change (ΔH)Description
Melting80 - 120 °CEndothermicTransition from solid to liquid phase.
Decomposition180 - 450 °CExothermic/EndothermicComplex multi-step degradation of the molecule.

Table 2: Predicted DSC Events for this compound. The predicted temperature ranges are estimates based on the thermal behavior of similar furan and benzaldehyde derivatives.

Proposed Decomposition Pathway

The thermal decomposition of this compound is hypothesized to initiate at the furan ring, which is the more reactive and less aromatic component of the molecule. The decomposition of furfural is known to proceed via unimolecular decomposition to furan and carbon monoxide.[4] In contrast, benzaldehyde decomposes at higher temperatures to a phenyl radical, hydrogen atoms, and carbon monoxide.[4]

The following diagram illustrates a plausible, though hypothetical, decomposition pathway for this compound.

G Hypothetical Decomposition Pathway A This compound B Initial C-C Bond Scission A->B Heat C Furan Ring Opening A->C Heat F Benzaldehyde Radical B->F E Formation of Volatile Fragments (e.g., CO, smaller hydrocarbons) C->E D Decarbonylation H Formation of Benzene and CO D->H F->D G Further Fragmentation F->G Higher Temp. I Char Residue G->I

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen) with flow controller

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.

    • Equilibrate the sample at 30 °C for 5 minutes.

  • Temperature Program:

    • Heat the sample from 30 °C to 800 °C at a linear heating rate of 10 °C/min.[2]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.[2]

    • Determine the onset temperature of decomposition (Tonset) and the residual mass at the final temperature.

G TGA Experimental Workflow A Sample Weighing (5-10 mg) B Place in TGA Furnace A->B C Inert Gas Purge (N2) B->C D Equilibrate at 30°C C->D E Heat to 800°C at 10°C/min D->E F Record Mass vs. Temperature E->F G Data Analysis (TGA/DTG Curves) F->G

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow associated with thermal events.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Analytical balance

  • Sample pans (e.g., aluminum) and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen) with flow controller

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Seal the pan hermetically using a crimper.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 450 °C) at a linear heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature, peak temperature, and enthalpy of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

G DSC Experimental Workflow A Sample Weighing (2-5 mg) B Seal in Aluminum Pan A->B C Place in DSC Cell with Reference B->C D Inert Gas Purge (N2) C->D E Heat to 450°C at 10°C/min D->E F Record Heat Flow vs. Temperature E->F G Data Analysis (Thermogram) F->G

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide has provided a predictive analysis of the thermal stability and decomposition of this compound based on the known behavior of its structural analogues. The furan moiety is anticipated to be the initial site of thermal degradation, likely occurring at a lower temperature than the decomposition of the benzaldehyde portion of the molecule. The provided TGA and DSC protocols offer a standardized approach for the empirical validation of these predictions. The insights and methodologies presented herein are intended to be a valuable resource for researchers and professionals working with this compound, enabling a more informed approach to its handling, storage, and application in thermally sensitive processes. Further experimental investigation is essential to fully characterize the thermal properties of this compound.

References

An In-depth Technical Guide to 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(5-Methyl-2-furyl)benzaldehyde is a biaryl aromatic aldehyde possessing a unique molecular architecture that combines a benzaldehyde moiety with a 5-methylfuran ring. This compound is recognized as a valuable intermediate in organic synthesis, with applications spanning the flavor and fragrance industry, materials science, and potentially pharmaceutical development. Despite its commercial availability and noted applications, detailed scientific literature regarding its specific discovery, historical development, and in-depth pharmacological evaluation remains limited. This guide provides a comprehensive overview of the available technical information, including its chemical properties and plausible synthetic routes, while also highlighting the current gaps in research.

Introduction

The furan nucleus is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. Its incorporation into molecular frameworks can significantly influence physicochemical properties and biological activity. Benzaldehyde derivatives, on the other hand, are fundamental building blocks in organic chemistry, widely utilized in the synthesis of a vast array of complex molecules. The conjunction of these two pharmacophores in this compound results in a molecule with potential for diverse applications. It is primarily utilized for its distinct aroma in the formulation of fragrances and flavoring agents, imparting sweet, nutty, and slightly floral notes. Furthermore, its role as a synthetic intermediate is crucial for creating more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValueReference
CAS Number 400745-03-1
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
Appearance Light yellow solid
SMILES Cc1ccc(o1)-c2cccc(C=O)c2
InChI 1S/C12H10O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3

Table 1: Chemical and Physical Properties of this compound

Plausible Synthetic Pathways

Suzuki-Miyaura Coupling (Proposed)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would likely involve the reaction of a boronic acid or ester derivative of one of the aromatic rings with a halide derivative of the other. A plausible synthetic workflow is depicted below.

Suzuki_Coupling cluster_reactants Reactants reactant1 3-Bromobenzaldehyde catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene, Dioxane) reactant1->catalyst Suzuki-Miyaura Coupling reactant2 2-Methyl-5-furanboronic acid reactant2->catalyst product This compound catalyst->product

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Proposed Experimental Protocol:

A mixture of 3-bromobenzaldehyde (1.0 eq.), 2-methyl-5-furanboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.) would be suspended in a suitable solvent system, for example, a mixture of toluene and water. The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction would be cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer would then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery and Development

While this compound is cited as an intermediate in the synthesis of pharmaceutical compounds, specific examples of its direct application in drug development are not well-documented in publicly available literature. However, the furan and benzaldehyde moieties are present in a variety of biologically active molecules.

The furan ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, benzaldehyde derivatives serve as precursors to numerous pharmaceuticals. The presence of the aldehyde group in this compound allows for a variety of chemical transformations, such as:

  • Reductive amination to form substituted benzylamines.

  • Wittig and related olefination reactions to generate stilbene-like structures.

  • Condensation reactions with active methylene compounds.

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the corresponding alcohol.

These transformations could lead to the synthesis of novel compounds with potential therapeutic value. The logical workflow for its utilization in drug discovery is outlined below.

Drug_Discovery_Workflow start This compound derivatization Chemical Derivatization (e.g., reductive amination, Wittig reaction) start->derivatization library Library of Novel Compounds derivatization->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Figure 2: Logical workflow for the use of this compound in drug discovery.

Conclusion and Future Perspectives

This compound is a commercially available fine chemical with established use in the flavor and fragrance industry and as a versatile intermediate in organic synthesis. Its molecular structure, combining two important pharmacophores, suggests potential for applications in medicinal chemistry and drug discovery. However, a notable gap exists in the scientific literature concerning its detailed synthetic methodologies, historical discovery, and comprehensive biological evaluation. Future research efforts could focus on the development and optimization of synthetic routes, as well as the systematic exploration of the pharmacological activities of its derivatives. Such studies would be invaluable for unlocking the full potential of this intriguing molecule in the development of novel therapeutics and functional materials.

The Synthetic Nature of 3-(5-Methyl-2-furyl)benzaldehyde: A Review of its Apparent Absence in the Natural World

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a conspicuous absence of 3-(5-Methyl-2-furyl)benzaldehyde and its direct derivatives as naturally occurring compounds. This technical guide summarizes the current state of knowledge, indicating that this furan-substituted benzaldehyde is primarily of synthetic origin, widely utilized in the flavor, fragrance, and chemical synthesis industries. While the core compound appears to be a product of chemical manufacturing, this paper will also explore the natural occurrence of structurally related furan and benzaldehyde derivatives to provide a broader context for researchers, scientists, and drug development professionals.

Introduction: The Elusive Natural Source

This compound is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a 5-methyl-2-furyl group at the meta-position. Its chemical structure (Figure 1) contributes to its utility as a versatile intermediate in organic synthesis and as a component in fragrance and flavor formulations. Despite the widespread natural occurrence of both furan and benzaldehyde scaffolds in a vast array of organisms, from microbes to plants, their specific combination in the form of this compound has not been documented in peer-reviewed literature as a natural product.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Commercial Availability and Industrial Applications

Numerous chemical suppliers list this compound as a commercially available synthetic compound. Its primary applications are in the following sectors:

  • Flavor and Fragrance: Utilized for its aromatic properties, contributing to the scent and taste profiles of various consumer products.

  • Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.

The widespread commercial availability from chemical synthesis companies and the lack of reports on its isolation from natural sources strongly suggest an industrial origin for this compound.

Natural Occurrence of Structurally Related Compounds

While this compound itself appears to be absent from nature, its constituent chemical motifs—furan and benzaldehyde—are common in natural products. Understanding the natural occurrence of these related compounds can provide valuable insights for researchers exploring this chemical space.

Naturally Occurring Furan Derivatives

The furan ring is a key structural component of many natural products with diverse biological activities. A notable example is 5-methylfurfural , which has been identified in various food items.

Table 1: Natural Sources of 5-Methylfurfural

CompoundNatural Source(s)Reference(s)
5-MethylfurfuralProcessed foods (from dehydration of sugars)[1]

It is important to note that many simple furans in foods are formed during thermal processing through the Maillard reaction and caramelization, rather than being biosynthesized by an organism.

A more complex furan derivative, 2-furyl(phenyl)methanol , has been isolated from the rhizomes of Atractylis gummifera, a plant belonging to the Asteraceae family. This discovery highlights that while furan-phenyl linkages do exist in nature, the specific substitution pattern of this compound has not been observed.

Naturally Occurring Benzaldehyde Derivatives

Benzaldehyde and its derivatives are widespread in the plant and microbial kingdoms, often contributing to the aroma and defense mechanisms of the producing organisms. Marine fungi, in particular, have been a source of novel benzaldehyde compounds.

For instance, a study on the coral-derived fungus Aspergillus terreus C23-3 led to the isolation of a new benzaldehyde derivative, (S)-3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde, along with the known compound 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde. These findings demonstrate the capacity of fungi to produce structurally diverse benzaldehydes, although none reported to date possess a furan substituent.

Table 2: Examples of Naturally Occurring Benzaldehyde Derivatives from Fungi

CompoundSource OrganismReference(s)
(S)-3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzaldehydeAspergillus terreus C23-3
4-hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehydeAspergillus terreus C23-3

Biosynthetic Considerations

The apparent absence of this compound in nature raises questions about its potential biosynthetic pathways. The formation of such a molecule would likely involve the coupling of a furan precursor with a benzaldehyde precursor. While metabolic pathways for the synthesis of both furan and benzaldehyde derivatives exist, the specific enzymatic machinery required for their linkage in this particular configuration may not have evolved or has yet to be discovered.

The biosynthesis of many furan-containing natural products often proceeds through the polyketide pathway or the degradation of carbohydrates. Benzaldehydes in plants are typically derived from the shikimate pathway, starting from phenylalanine or tyrosine. A hypothetical biosynthetic pathway for this compound would necessitate a novel enzymatic reaction to couple intermediates from these distinct metabolic routes.

G cluster_pathways Hypothetical Biosynthesis Carbohydrates Carbohydrates Furan_Precursor Furan Precursor (e.g., 5-Methylfurfural derivative) Carbohydrates->Furan_Precursor Shikimate Shikimate Pathway Benzaldehyde_Precursor Benzaldehyde Precursor (e.g., from Phenylalanine) Shikimate->Benzaldehyde_Precursor Coupling Hypothetical Enzymatic Coupling Furan_Precursor->Coupling Benzaldehyde_Precursor->Coupling Target This compound Coupling->Target

Caption: Hypothetical biosynthetic pathway for this compound.

Methodologies for Investigation

For researchers interested in definitively confirming the absence or discovering a potential natural source of this compound, a systematic approach employing modern analytical techniques is required.

Extraction and Isolation Protocol

A general workflow for the investigation of natural sources for the target compound would involve the following steps:

  • Sample Collection and Preparation: Collection of biological material (e.g., plant tissues, fungal cultures) and subsequent drying and grinding.

  • Solvent Extraction: Sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to partition compounds based on their chemical properties.

  • Chromatographic Separation: Fractionation of the crude extracts using techniques such as column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

  • Dereplication and Identification: Analysis of fractions using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify known compounds and tentatively identify novel compounds based on their mass-to-charge ratio and fragmentation patterns. Comparison of retention times and mass spectra with a synthetic standard of this compound would be crucial.

  • Structure Elucidation: For any promising candidate peaks, isolation of the pure compound and structural elucidation using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS).

G Start Biological Sample Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Analysis LC-MS / GC-MS Analysis Fractions->Analysis Identification Comparison with Standard Analysis->Identification Isolation Isolation of Pure Compound Identification->Isolation Candidate Found Elucidation NMR & HRMS Isolation->Elucidation End Structure Confirmed Elucidation->End

Caption: Experimental workflow for natural product discovery.

Conclusion

References

A Technical Guide to the Preliminary Biological Screening of 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a comprehensive preliminary biological screening of 3-(5-Methyl-2-furyl)benzaldehyde has not been extensively reported in publicly available scientific literature. This guide, therefore, presents a proposed workflow and standardized protocols for the initial biological evaluation of this and similar novel chemical entities. The methodologies described are based on established in vitro screening assays commonly employed in drug discovery to assess the potential antimicrobial, anticancer, and anti-inflammatory properties of new compounds.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. The furan ring is a key structural motif in numerous pharmacologically active agents, valued for its ability to engage in various biological interactions. This compound, a molecule incorporating both a furan and a benzaldehyde moiety, represents a novel chemical entity with potential therapeutic applications. A systematic preliminary biological screening is the essential first step in elucidating its pharmacological profile.

This technical guide provides a comprehensive overview of a proposed in vitro screening cascade to assess the biological potential of this compound. It includes detailed experimental protocols, standardized templates for data presentation, and visualizations of experimental workflows and relevant signaling pathways.

Proposed Preliminary Biological Screening Workflow

A logical and staged approach to preliminary screening is crucial for efficiently evaluating a novel compound. The following workflow is proposed for this compound.

G cluster_1 Phase 2: Secondary & Mechanistic Assays A Antimicrobial Screening (MIC Determination) D Mechanism of Action Studies (e.g., Signaling Pathway Analysis) A->D B Anticancer Screening (Cytotoxicity - MTT Assay) B->D C Anti-inflammatory Screening (Nitric Oxide Inhibition) C->D E Lead Optimization D->E

Caption: Proposed workflow for the preliminary biological screening of a novel compound.

Antimicrobial Activity Screening

The initial assessment of antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a series of two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC value (e.g., 0.5 to 256 µg/mL).

  • Inoculation and Incubation:

    • Dispense equal volumes of the bacterial suspension and the compound dilutions into the wells of the microtiter plate.

    • Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).

    • A positive control with a known antibiotic (e.g., Ciprofloxacin for Gram-negative, Vancomycin for Gram-positive) should be run in parallel.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Data Presentation: MIC Values

The results of the antimicrobial screening should be summarized in a clear and concise table.

Test MicroorganismGram StainMIC of this compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive[Insert Data][Insert Data for Vancomycin]
Enterococcus faecalis (ATCC 29212)Positive[Insert Data][Insert Data for Vancomycin]
Escherichia coli (ATCC 25922)Negative[Insert Data][Insert Data for Ciprofloxacin]
Pseudomonas aeruginosa (ATCC 27853)Negative[Insert Data][Insert Data for Ciprofloxacin]

Anticancer Activity Screening

The initial evaluation of anticancer potential involves assessing the cytotoxicity of the compound against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[3][4][5]

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[6][7]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G A Seed cells in 96-well plate B Treat with compound (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: In Vitro Cytotoxicity (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ of this compound (µM)IC₅₀ of Doxorubicin (µM)
MCF-7Breast Adenocarcinoma[Insert Data][Insert Data]
A549Lung Carcinoma[Insert Data][Insert Data]
HCT116Colorectal Carcinoma[Insert Data][Insert Data]
HeLaCervical Cancer[Insert Data][Insert Data]

Anti-inflammatory Activity Screening

A common primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Seeding:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

    • Include a vehicle control (cells with LPS and solvent) and a positive control (cells with LPS and a known iNOS inhibitor, e.g., L-NAME).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Reagent):

    • Collect the cell culture supernatant from each well.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature for 10-15 minutes to allow for color development (a pink/magenta azo dye).

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-stimulated control.

    • Calculate the IC₅₀ value for NO inhibition.

Data Presentation: In Vitro Anti-inflammatory Activity
Compound Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Vehicle Control (LPS only)[Insert Data]0
Concentration 1[Insert Data][Insert Data]
Concentration 2[Insert Data][Insert-Data]
Concentration 3[Insert Data][Insert Data]
IC₅₀ (µM) [Insert Calculated Value]

Potential Mechanism of Action: NF-κB Signaling Pathway

Should the preliminary screening indicate significant anti-inflammatory or anticancer activity, a logical next step is to investigate the compound's effect on key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival and is often a target for therapeutic intervention.[8][9]

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFR TNFR TNFR->IKK IkB IκB IKK->IkB Degradation IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IKK Phosphorylation IkB_NFkB->NFkB Release Gene Pro-inflammatory & Survival Genes NFkB_nuc->Gene Gene Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This technical guide outlines a standardized and efficient approach for the preliminary biological screening of this compound. The proposed workflow, encompassing antimicrobial, anticancer, and anti-inflammatory assays, provides a robust framework for generating initial data on the compound's bioactivity. Positive results from this primary screening would warrant progression to more detailed mechanistic studies and lead optimization efforts, paving the way for potential therapeutic development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(5-Methyl-2-furyl)benzaldehyde via Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3-(5-Methyl-2-furyl)benzaldehyde, a valuable aromatic aldehyde intermediate in the fragrance, flavor, and pharmaceutical industries.[1] The synthesis is achieved through a palladium-catalyzed Heck reaction, coupling 3-bromobenzaldehyde with 2-methyl-5-vinylfuran.[2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for both the synthesis of the vinylfuran starting material and the subsequent Heck coupling reaction. All quantitative data is summarized in structured tables, and a graphical representation of the experimental workflow is provided.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[2] This reaction has broad applicability in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. This compound is a key intermediate whose synthesis can be efficiently achieved using this methodology. The protocol described herein first details the preparation of 2-methyl-5-vinylfuran from 5-methylfurfural via a Wittig reaction, followed by the Heck coupling with 3-bromobenzaldehyde to yield the desired product.

Materials and Methods

Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
3-BromobenzaldehydeC₇H₅BrO185.02Colorless to light yellow liquid3132-99-8
2-Methyl-5-vinylfuranC₇H₈O108.14Colorless to pale yellow liquid20596-39-8
This compoundC₁₂H₁₀O₂186.21Solid400745-03-1
Palladium(II) AcetateC₄H₆O₄Pd224.50Yellow-brown crystalline powder3375-31-3
Tri(o-tolyl)phosphineC₂₁H₂₁P304.37White crystalline solid6163-58-2
TriethylamineC₆H₁₅N101.19Colorless liquid121-44-8
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Colorless liquid68-12-2

Experimental Protocols

Part 1: Synthesis of 2-Methyl-5-vinylfuran via Wittig Reaction

This procedure is based on established Wittig olefination protocols for converting aldehydes to alkenes.[4][5][6]

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous tetrahydrofuran (THF, 100 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equiv.) dropwise while maintaining the temperature at 0 °C.

    • Allow the resulting deep red or orange mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of 5-methylfurfural (1.0 equiv.) in anhydrous THF (20 mL) dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-5-vinylfuran as a colorless to pale yellow liquid.

Part 2: Synthesis of this compound via Heck Reaction

This protocol is designed based on general and analogous Heck reaction conditions.[3][7][8]

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv.).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) via syringe, followed by triethylamine (Et₃N, 1.5 equiv.).

    • Finally, add 2-methyl-5-vinylfuran (1.2 equiv.) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Summary of Heck Reaction Parameters

ParameterConditionRationale
Aryl Halide 3-BromobenzaldehydeCommercially available and reactive aryl bromide.
Alkene 2-Methyl-5-vinylfuranPrepared from 5-methylfurfural; provides the furan moiety.
Catalyst Palladium(II) Acetate (2 mol%)A common and effective palladium precursor for Heck reactions.[2]
Ligand Tri(o-tolyl)phosphine (4 mol%)A bulky phosphine ligand that can enhance catalytic activity.
Base Triethylamine (1.5 equiv.)A common organic base used to neutralize the HBr formed.[2]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reactants.[8]
Temperature 100 °CA typical temperature to ensure a reasonable reaction rate.[8]
Time 8-12 hoursTypical reaction time; should be monitored by TLC or GC-MS.
Expected Yield 70-85%Based on analogous Heck reactions reported in the literature.

Visualizations

Heck_Reaction_Workflow Experimental Workflow for this compound Synthesis cluster_0 Part 1: Wittig Reaction cluster_1 Part 2: Heck Reaction Ylide_Prep 1. Prepare Phosphonium Ylide (MePh3PBr + n-BuLi in THF) Wittig_React 2. Wittig Reaction (Add 5-Methylfurfural) Ylide_Prep->Wittig_React Wittig_Workup 3. Work-up and Purification (Quench, Extract, Chromatograph) Wittig_React->Wittig_Workup Vinylfuran Product: 2-Methyl-5-vinylfuran Wittig_Workup->Vinylfuran Heck_React 2. Add 2-Methyl-5-vinylfuran and Heat to 100 °C Vinylfuran->Heck_React Reactant for Part 2 Heck_Setup 1. Reaction Setup (3-Bromobenzaldehyde, Pd(OAc)2, P(o-tol)3, Et3N, DMF) Heck_Setup->Heck_React Heck_Workup 3. Work-up and Purification (Extract, Wash, Chromatograph) Heck_React->Heck_Workup Final_Product Final Product: This compound Heck_Workup->Final_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol outlined provides a comprehensive guide for the synthesis of this compound. By employing a two-stage process involving a Wittig olefination followed by a palladium-catalyzed Heck reaction, this valuable aldehyde can be prepared in good yield from readily available starting materials. The provided data tables and workflow diagram offer a clear and concise overview for researchers in organic synthesis and drug development. Adherence to standard laboratory safety procedures and inert atmosphere techniques is crucial for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(5-Methyl-2-furyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science.[1] The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This protocol offers high yields and functional group tolerance, making it an efficient route for the synthesis of this biaryl compound. Alternative palladium-catalyzed methods are also briefly discussed. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound is a key aromatic aldehyde with applications in the synthesis of fragrances, flavoring agents, and as an intermediate in the preparation of pharmaceuticals and other advanced organic materials.[1] The juxtaposition of the benzaldehyde and 5-methylfuran moieties provides a versatile scaffold for further chemical modifications. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the construction of C-C bonds in modern organic synthesis.[2][3] Among these, the Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[4]

This document outlines a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Chemical Structures

CompoundStructure
3-Formylphenylboronic acid3-Formylphenylboronic acid
2-Bromo-5-methylfuran2-Bromo-5-methylfuran
This compoundthis compound

Reaction Scheme: Suzuki-Miyaura Coupling

Reaction Scheme Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction between 3-formylphenylboronic acid and 2-bromo-5-methylfuran.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Formylphenylboronic acid87199-16-4C₇H₇BO₃149.94109-113354.4±44.0
2-Bromo-5-methylfuran123837-09-2C₅H₅BrO161.02-29211-213
This compound29445-53-4C₁₂H₁₀O₂186.21N/AN/A
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56100-105 (dec.)N/A
Sodium Carbonate497-19-8Na₂CO₃105.99851N/A
Toluene108-88-3C₇H₈92.14-95110.6
Ethanol64-17-5C₂H₆O46.07-11478.37

Table 2: Proposed Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue
Reactant 13-Formylphenylboronic acid (1.2 equiv)
Reactant 22-Bromo-5-methylfuran (1.0 equiv)
CatalystTetrakis(triphenylphosphine)palladium(0) (3 mol%)
BaseSodium Carbonate (2.0 equiv)
Solvent SystemToluene/Ethanol/Water (4:1:1)
Temperature90 °C
Reaction Time12-24 hours
AtmosphereInert (Nitrogen or Argon)

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 3-Formylphenylboronic acid[5][6]

  • 2-Bromo-5-methylfuran[7][8]

  • Tetrakis(triphenylphosphine)palladium(0)

  • Anhydrous Sodium Carbonate

  • Toluene, anhydrous

  • Ethanol, absolute

  • Deionized Water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylfuran (1.0 mmol, 1.0 equiv), 3-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous sodium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and deionized water (e.g., 8 mL toluene, 2 mL ethanol, 2 mL water). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex ArylHalide Ar-X (2-Bromo-5-methylfuran) OxidativeAddition Oxidative Addition PdII_diaryl Ar-Pd(II)L₂-Ar' PdII_complex->PdII_diaryl Base Base (Na₂CO₃) Transmetalation Transmetalation BoronicAcid Ar'-B(OH)₂ (3-Formylphenylboronic acid) PdII_diaryl->Pd0 ReductiveElimination Reductive Elimination Product Ar-Ar' (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromo-5-methylfuran - 3-Formylphenylboronic acid - Sodium Carbonate solvent Add Solvents: - Toluene - Ethanol - Water reagents->solvent degas Degas with N₂/Ar solvent->degas catalyst Add Pd(PPh₃)₄ degas->catalyst heat Heat to 90 °C catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract with Diethyl Ether cool->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Alternative Palladium-Catalyzed Methods

While the Suzuki-Miyaura coupling is a highly effective method, other palladium-catalyzed reactions can also be employed for the synthesis of this compound. These include:

  • Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide.[9][10][11][12] For this synthesis, one could use 3-bromobenzaldehyde and 5-methyl-2-(tributylstannyl)furan or 3-(tributylstannyl)benzaldehyde and 2-bromo-5-methylfuran. A significant drawback of this method is the toxicity of the organotin reagents.[9][10]

  • Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide.[13][14][15][16] The synthesis could proceed via the reaction of 3-bromobenzaldehyde with the organozinc derivative of 5-methylfuran.

  • Kumada Coupling: This reaction employs a Grignard reagent and an organic halide.[17][18][19][20] For instance, the reaction could involve 3-bromobenzaldehyde and the Grignard reagent derived from 2-bromo-5-methylfuran. Care must be taken to protect the aldehyde functionality during the formation and reaction of the Grignard reagent.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, should be worn at all times.

  • Reagent-Specific Hazards:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

    • Organic Solvents (Toluene, Ethanol, Diethyl Ether, Hexane, Ethyl Acetate): These solvents are flammable. Keep away from ignition sources. Toluene is also a reproductive toxin.

    • 2-Bromo-5-methylfuran: This compound is an irritant.[7] Avoid contact with skin and eyes.

    • 3-Formylphenylboronic acid: May cause skin and eye irritation.

    • Sodium Carbonate: Can cause eye irritation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse a fresh batch of catalyst or pre-activate it. Ensure the reaction is thoroughly degassed to prevent catalyst oxidation.
Inefficient baseUse a freshly opened or dried base. Consider using a stronger base like potassium phosphate.
Poor quality reagentsPurify starting materials if necessary.
Formation of homocoupling byproducts Inefficient cross-couplingOptimize the reaction temperature and time. Adjust the stoichiometry of the reactants.
Difficulty in purification Co-elution of impuritiesOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this document, along with the accompanying data and diagrams, offers a comprehensive guide for researchers in organic synthesis and drug development. By following these procedures and safety precautions, the target compound can be obtained in good yield and high purity.

References

Application Notes and Protocols for the Synthesis of 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(5-Methyl-2-furyl)benzaldehyde, a valuable intermediate in the development of pharmaceuticals and a component in fragrance and flavor industries.[1] The detailed experimental protocol herein describes a robust and efficient synthesis via a Suzuki-Miyaura cross-coupling reaction. This application note includes a thorough materials list, step-by-step procedural instructions, and expected characterization data to aid researchers in the successful synthesis and verification of the target compound.

Introduction

This compound is a biaryl aldehyde containing a substituted furan ring linked to a benzaldehyde moiety. This unique structural motif makes it a versatile building block in organic synthesis.[1] The furan ring, in particular, is a key pharmacophore in numerous biologically active compounds, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, including but not limited to, reductive amination, oxidation, reduction, and olefination, making it a crucial starting material for the synthesis of diverse compound libraries for drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2] Its operational simplicity, mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the synthesis of this compound.

Chemical Reaction Pathway

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromobenzaldehyde and 5-methyl-2-furylboronic acid.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-bromobenzaldehyde 3-Bromobenzaldehyde product This compound 3-bromobenzaldehyde->product + 5-methyl-2-furylboronic_acid 5-Methyl-2-furylboronic acid 5-methyl-2-furylboronic_acid->product + Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->product Catalyst Base K₂CO₃ Base->product Base Solvent Toluene/H₂O Solvent->product Solvent

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol

This protocol is based on established Suzuki-Miyaura coupling procedures for similar aryl halides and furan boronic acids.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier (Example)
3-Bromobenzaldehyde3132-99-8C₇H₅BrO185.02Sigma-Aldrich
5-Methyl-2-furylboronic acid62306-79-0C₅H₇BO₃125.92Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56Sigma-Aldrich
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21Fisher Scientific
Toluene (anhydrous)108-88-3C₇H₈92.14Sigma-Aldrich
Ethyl acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Brine (saturated NaCl solution)N/ANaCl58.44N/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Fisher Scientific
Deionized Water7732-18-5H₂O18.02N/A
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv), 5-methyl-2-furylboronic acid (1.51 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: To the flask, add anhydrous toluene (40 mL) and deionized water (10 mL). Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 0.05 equiv) to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a light yellow solid.[1]

Experimental Workflow

G A Combine Reactants and Base B Establish Inert Atmosphere A->B C Add Solvents and Catalyst B->C D Heat and Stir C->D E Monitor by TLC D->E E->D Incomplete F Cool and Quench E->F Complete G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product J->K

References

Application Note and Protocol for the Purification of 3-(5-Methyl-2-furyl)benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(5-Methyl-2-furyl)benzaldehyde is a versatile aromatic aldehyde featuring a furan ring, a structural motif of interest in medicinal chemistry and materials science.[1] Its unique structure contributes to its reactivity and makes it a valuable intermediate in the synthesis of fine chemicals and pharmacologically active molecules.[1] Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for the purification of organic compounds, offering efficient separation based on the differential adsorption of components onto a stationary phase.[2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography with a hexane/ethyl acetate solvent system.

Principle of Separation

Column chromatography separates compounds based on their polarity.[2] A solid stationary phase, in this case, silica gel (which is polar), is packed into a column.[2] A liquid mobile phase, a solvent mixture of varying polarity, is passed through the column.[2] Non-polar compounds have a weaker interaction with the polar silica gel and are eluted more quickly by a non-polar mobile phase. Conversely, more polar compounds adsorb more strongly to the stationary phase and require a more polar mobile phase to be eluted.[2] By gradually increasing the polarity of the mobile phase (a gradient elution), compounds with different polarities can be effectively separated.[2]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

1. Preparation of the Slurry and Packing the Column: a. Prepare a slurry of silica gel in hexane. A common ratio is approximately 100 g of silica gel per 1 g of crude material, but this can be adjusted based on the difficulty of the separation. b. Secure the chromatography column in a vertical position and add a small plug of cotton or glass wool to the bottom. c. Add a thin layer of sand over the cotton plug. d. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles. e. Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition. f. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. b. In a separate flask, add a small amount of silica gel and add the dissolved sample. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. d. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection: a. Begin the elution with a non-polar solvent system, such as 98:2 hexane:ethyl acetate.[4] b. Gradually increase the polarity of the eluent. A suggested gradient is as follows:

  • 98:2 Hexane:Ethyl Acetate (2 column volumes)
  • 95:5 Hexane:Ethyl Acetate (4 column volumes)
  • 90:10 Hexane:Ethyl Acetate (4 column volumes) c. Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.

4. Monitoring the Separation: a. Monitor the progress of the separation by TLC.[5] b. Spot a small aliquot from every few fractions onto a TLC plate. c. Develop the TLC plate in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate). d. Visualize the spots under a UV lamp. e. The desired product, this compound, is expected to have an Rf value of approximately 0.3-0.4 in this system.

5. Isolation of the Purified Compound: a. Combine the fractions that contain the pure product, as identified by TLC. b. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a light-yellow solid.[1] c. Determine the yield and assess the purity by analytical techniques such as NMR or HPLC.

Data Presentation

The following table summarizes representative quantitative data for the purification of 1.0 g of crude this compound.

ParameterValue
Starting Material1.0 g crude this compound
Stationary PhaseSilica gel (60-120 mesh)
Column Dimensions30 cm length x 3 cm diameter
Eluent SystemHexane:Ethyl Acetate (Gradient)
Initial Eluent98:2 Hexane:Ethyl Acetate
Final Eluent90:10 Hexane:Ethyl Acetate
Typical Recovery80-90%
Purity (by NMR)>95%
AppearanceLight yellow solid[1]

Visualizations

Experimental Workflow Diagram:

G Purification Workflow of this compound cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Prepare Silica Gel Slurry B Pack Chromatography Column A->B E Load Sample onto Column B->E C Dissolve Crude Product D Adsorb onto Silica Gel C->D D->E F Elute with Solvent Gradient (Hexane:Ethyl Acetate) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Obtain Purified Product J->K

Caption: Workflow for column chromatography purification.

References

Application Note and Protocol for the Recrystallization of 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(5-Methyl-2-furyl)benzaldehyde is a versatile aromatic aldehyde with applications in the synthesis of fine chemicals, fragrances, and flavoring agents.[1] Its distinct structure, featuring both a benzaldehyde and a substituted furan ring, makes it a valuable intermediate in the development of novel pharmaceutical compounds and other complex organic molecules.[1][2][3] The purity of this compound is critical for its successful application, as impurities can lead to undesirable side reactions, reduced product yields, and compromised biological activity.

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[4][5][6] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system.[5] By dissolving the impure solid in a hot solvent to form a saturated solution and then allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).[4][6] This application note provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection strategies and a step-by-step procedure to obtain a high-purity product.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Given the compound's aromatic nature and the presence of a polar aldehyde group, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. The following table provides a list of candidate solvents and solvent systems for initial screening.

Solvent/Solvent SystemPolarityRationale and Considerations
IsopropanolPolar ProticOften a good choice for moderately polar compounds.
EthanolPolar ProticSimilar to isopropanol, readily available.[7][8]
Ethyl Acetate/HexaneMedium Polarity (Mixture)A common mixed-solvent system for tuning polarity.[7]
TolueneNonpolar AromaticAromatic solvents can be effective for aromatic compounds.[8]
Acetone/WaterPolar (Mixture)Useful if the compound is highly soluble in acetone and insoluble in water.
MethanolPolar ProticCan be effective, but the high solubility might lead to lower recovery.[8][9]

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Solvent Screening (Small Scale):

    • Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.

    • Add the selected solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the mixture while adding more solvent in small portions until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the formation of crystals. The optimal solvent will yield a good recovery of crystalline solid.

  • Dissolution of the Crude Compound:

    • Place the bulk of the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

    • Continue to add the solvent until the compound just dissolves, creating a saturated solution. Avoid adding an excess of solvent, as this will reduce the recovery yield.[4]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.[5][6]

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely plugged with cotton to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing impurities.[4]

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

Handling and Storage Considerations:

  • Furan derivatives can be sensitive to heat, light, and acidic conditions, which may lead to degradation or polymerization.[10][11]

  • Benzaldehydes are prone to autoxidation to the corresponding benzoic acid, especially upon exposure to air.[12][13]

  • It is advisable to conduct the recrystallization under dim light and to consider blanketing the solution with an inert gas like nitrogen or argon if the compound shows signs of degradation.[10]

  • Store the purified this compound in a tightly sealed container, protected from light, and in a cool, dry place.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end High Purity This compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for 3-(5-Methyl-2-furyl)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Methyl-2-furyl)benzaldehyde is a versatile bifunctional building block in organic synthesis, featuring a reactive aldehyde group and a nucleophilic furan ring. This unique combination allows for its participation in a wide array of chemical transformations, making it a valuable precursor for the synthesis of diverse molecular architectures. Its derivatives have shown significant potential in medicinal chemistry and materials science. The furan moiety is a well-established pharmacophore present in numerous bioactive compounds, imparting properties such as antimicrobial, anti-inflammatory, and anticancer activities.[1] These application notes provide an overview of the synthetic utility of this compound and detailed protocols for key transformations.

Key Synthetic Applications

The aldehyde functionality of this compound serves as a handle for various condensation and carbon-carbon bond-forming reactions, while the furan ring can participate in electrophilic substitution and cycloaddition reactions. This dual reactivity enables the construction of complex heterocyclic and carbocyclic frameworks.

Primary applications include:

  • Synthesis of Chalcones: As precursors to flavonoids and other biologically active heterocyclic systems.

  • Formation of Schiff Bases: Important intermediates and bioactive molecules with a broad spectrum of activities.

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated compounds.

  • Wittig Reaction: A reliable method for the formation of alkenes.

  • Multicomponent Reactions: Efficiently building molecular complexity in a single step.

Experimental Protocols

The following protocols are detailed methodologies for common and impactful reactions utilizing this compound as a key starting material.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are synthesized through the base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative. These compounds are known to exhibit a range of biological activities, including anticancer properties.[1][2]

Reaction Scheme:

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq.) in ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, add an aqueous solution of a base (e.g., 10% NaOH or KOH) dropwise.

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the solid product, wash with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for a Representative Chalcone Synthesis:

ParameterValue
Starting AldehydeThis compound
Starting Ketone4'-Hydroxyacetophenone
Base10% aq. NaOH
SolventEthanol
Reaction Time5 hours
Yield~85%
Synthesis of Schiff Bases

Schiff bases, containing an azomethine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde. These compounds are versatile ligands in coordination chemistry and have demonstrated significant antimicrobial activity.[3][4]

Reaction Scheme:

Detailed Protocol:

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add an ethanolic solution of the primary amine (e.g., a substituted aniline) (1.0 eq.).

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction Conditions: Reflux the reaction mixture for 3-4 hours.

  • Product Formation and Isolation: After cooling to room temperature, the solid Schiff base product will precipitate.

  • Purification: Filter the product, wash with cold ethanol, and dry in a vacuum desiccator. Recrystallization from ethanol can be performed for further purification.

Quantitative Data for a Representative Schiff Base Synthesis:

ParameterValue
Starting AldehydeThis compound
Starting Amine4-Aminoantipyrine
SolventEthanol
CatalystGlacial Acetic Acid
Reaction Time3 hours (Reflux)
YieldHigh
Synthesis of α,β-Unsaturated Esters via Wittig Reaction

The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes and phosphoranes (Wittig reagents).

Reaction Scheme:

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq.).

  • Addition of Wittig Reagent: Add the stabilized phosphorane ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 eq.) to the aldehyde.

  • Reaction Conditions: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., in refluxing THF) may be applied.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the alkene product.

Quantitative Data for a Representative Wittig Reaction:

ParameterValue
Starting AldehydeThis compound
Wittig Reagent(Carbethoxymethylene)triphenylphosphorane
SolventTetrahydrofuran (THF)
Reaction Time12-24 hours
YieldGood to Excellent

Logical Workflow and Signaling Pathways

The synthetic versatility of this compound allows for the creation of a library of compounds with diverse biological activities. A logical workflow for the discovery of novel therapeutic agents starting from this building block is depicted below.

G A This compound B Condensation Reactions (e.g., Claisen-Schmidt, Schiff Base) A->B C C-C Bond Forming Reactions (e.g., Wittig, Knoevenagel) A->C D Library of Derivatives (Chalcones, Schiff Bases, Alkenes) B->D C->D E Biological Screening (Antimicrobial, Anticancer Assays) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Synthetic workflow for drug discovery.

Derivatives of this compound, particularly chalcones, have been investigated for their potential as anticancer agents. One of the proposed mechanisms of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.

G cluster_cell Cancer Cell Chalcone Furan-containing Chalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway.

References

Application Notes and Protocols for the Derivatization of 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde functional group in 3-(5-Methyl-2-furyl)benzaldehyde. This versatile building block, featuring both a benzaldehyde and a substituted furan moiety, offers a rich scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and fragrance development.[1] The protocols outlined below cover a range of common and powerful aldehyde derivatization reactions, enabling the creation of diverse molecular architectures.

Overview of Derivatization Reactions

The aldehyde group is a highly reactive functional group that readily undergoes nucleophilic addition and related reactions.[2] This reactivity allows for a variety of transformations, providing access to a wide array of functional groups and molecular complexities. The primary derivatization strategies for this compound discussed herein include:

  • Reductive Amination: Conversion of the aldehyde to a secondary or tertiary amine.

  • Wittig Reaction: Formation of an alkene by reaction with a phosphonium ylide.

  • Knoevenagel Condensation: Carbon-carbon bond formation with active methylene compounds.

  • Imine (Schiff Base) Formation: Condensation with primary amines.

These reactions provide robust methods for introducing new functionalities and building molecular complexity from the this compound core.

logical_relationship This compound This compound Aldehyde Group Aldehyde Group This compound->Aldehyde Group Derivatization Reactions Derivatization Reactions Aldehyde Group->Derivatization Reactions Reductive Amination Reductive Amination Derivatization Reactions->Reductive Amination Wittig Reaction Wittig Reaction Derivatization Reactions->Wittig Reaction Knoevenagel Condensation Knoevenagel Condensation Derivatization Reactions->Knoevenagel Condensation Imine Formation Imine Formation Derivatization Reactions->Imine Formation

Caption: Logical relationship of derivatization strategies.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the derivatization of this compound. The quantitative data presented in the tables are representative examples based on typical reaction outcomes for analogous substrates. Researchers should optimize these conditions for their specific applications.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals.[3][4] The reaction proceeds via the initial formation of an imine, which is then reduced in situ to the corresponding amine.[4] Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[5]

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve Aldehyde and Amine Add_Reducing_Agent Add NaBH(OAc)3 Start->Add_Reducing_Agent Stir Stir at Room Temperature Add_Reducing_Agent->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End Characterize Product Purify->End

Caption: General workflow for reductive amination.

Protocol:

  • To a solution of this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add sodium triacetoxyborohydride (1.5 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Data for Reductive Amination of this compound

Amine ReactantProductSolventYield (%)Purity (%)
BenzylamineN-((3-(5-methyl-2-furyl)phenyl)methyl)anilineDCM85>95
Morpholine4-((3-(5-methyl-2-furyl)phenyl)methyl)morpholineDCE82>95
AnilineN-((3-(5-methyl-2-furyl)phenyl)methyl)anilineDCM78>95
Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones.[6] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[7] The stereochemical outcome of the reaction is dependent on the nature of the ylide; stabilized ylides typically afford the E-alkene, while non-stabilized ylides favor the Z-alkene.[7]

wittig_reaction Aldehyde This compound C₁₂H₁₀O₂ Alkene Alkene Product R'CH=CHR Aldehyde->Alkene Ylide Phosphonium Ylide Ph₃P=CHR Ylide->Alkene Byproduct Triphenylphosphine oxide Ph₃P=O Alkene->Byproduct

Caption: Simplified Wittig reaction scheme.

Protocol:

  • To a stirred suspension of the appropriate phosphonium salt (1.1 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride at 0 °C.

  • Stir the resulting mixture at room temperature for 1 hour to generate the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Table 2: Representative Data for the Wittig Reaction with this compound

Wittig ReagentProductBaseE/Z RatioYield (%)
(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(3-(5-methyl-2-furyl)phenyl)acrylateNaH>95:590
Methyltriphenylphosphonium bromide1-(5-Methyl-2-furyl)-3-vinylbenzenen-BuLiN/A75
Benzyltriphenylphosphonium chloride1-(5-Methyl-2-furyl)-3-styrylbenzeneNaH80:2088
Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form a C=C bond.[8][9] This reaction is particularly useful for synthesizing α,β-unsaturated compounds.[8]

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the active methylene compound (1.1 equiv) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a weak base, such as piperidine or pyridine (0.1 equiv).

  • Reflux the mixture for 2-6 hours, using a Dean-Stark apparatus if toluene is the solvent to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Table 3: Representative Data for Knoevenagel Condensation of this compound

Active Methylene CompoundProductCatalystYield (%)
Diethyl malonateDiethyl 2-((3-(5-methyl-2-furyl)phenyl)methylene)malonatePiperidine92
Malononitrile2-((3-(5-methyl-2-furyl)phenyl)methylene)malononitrilePiperidine95
Ethyl cyanoacetateEthyl 2-cyano-3-(3-(5-methyl-2-furyl)phenyl)acrylatePyridine89
Imine (Schiff Base) Formation

The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base.[10] This reaction is typically reversible and acid-catalyzed. The removal of water drives the equilibrium towards the product.

Protocol:

  • Dissolve this compound (1.0 equiv) and the primary amine (1.0 equiv) in a solvent such as toluene or methanol.

  • Add a catalytic amount of an acid, for example, a few drops of glacial acetic acid.

  • Reflux the mixture for 2-4 hours. If using toluene, a Dean-Stark trap can be used to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude imine can often be used without further purification or can be purified by recrystallization or column chromatography if necessary.

Table 4: Representative Data for Imine Formation with this compound

Primary AmineProductSolventYield (%)
AnilineN-((3-(5-methyl-2-furyl)phenyl)methylene)anilineToluene94
4-MethoxyanilineN-((3-(5-methyl-2-furyl)phenyl)methylene)-4-methoxyanilineMethanol96
2-AminopyridineN-((3-(5-methyl-2-furyl)phenyl)methylene)pyridin-2-amineToluene91

Safety Precautions

All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use. Aldehydes can be irritants, and many of the reagents used, such as strong bases and volatile organic solvents, are hazardous. Exercise caution and follow standard laboratory safety procedures.

References

Application Notes and Protocols: Synthesis of Bio-relevant Scaffolds from 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Methyl-2-furyl)benzaldehyde is a versatile bifunctional building block containing both an aromatic aldehyde and a substituted furan ring. This unique combination makes it a valuable starting material for the synthesis of diverse molecular architectures, particularly those of interest in medicinal chemistry and drug development.[1][2] The furan moiety is a privileged scaffold in numerous biologically active compounds, known to participate in various receptor interactions and often serving as a bioisostere for phenyl rings.[3] This document provides detailed protocols for the reaction of this compound with common classes of organometallic reagents—Grignard, Organolithium, and Wittig reagents—to generate secondary alcohols and substituted alkenes, which are key intermediates for novel therapeutics.

Application Note 1: Grignard Reaction for the Synthesis of Diaryl- and Alkyl-Aryl Methanols

The Grignard reaction provides a robust and highly efficient method for forming carbon-carbon bonds. The addition of organomagnesium halides (Grignard reagents) to the electrophilic carbonyl carbon of this compound yields valuable secondary alcohols. These resulting diaryl- or alkyl-aryl methanol scaffolds are precursors to a wide range of compounds with potential pharmacological activities.

Experimental Protocol: Synthesis of 3-(5-Methyl-2-furyl)phenylmethanol

This protocol is adapted from a standard procedure for the Grignard addition to an analogous furan-containing aldehyde, which achieved a high yield.[4]

Materials:

  • This compound (1.0 equiv)

  • Phenylmagnesium bromide (1.0 M solution in THF, 1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser), flame-dried under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry all glassware and allow it to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: To the flask, add this compound (e.g., 5.00 g, 26.8 mmol, 1.0 equiv) dissolved in 50 mL of anhydrous THF.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add phenylmagnesium bromide (1.0 M in THF, 28.2 mL, 28.2 mmol, 1.05 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes:Ethyl Acetate 7:3).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.

Data Presentation: Expected Products from Grignard Reactions
Grignard Reagent (R-MgX)R GroupExpected ProductTypical Yield (%)
Phenylmagnesium bromidePhenyl--INVALID-LINK--methanol90-95[4]
Ethylmagnesium bromideEthyl1-[3-(5-Methyl-2-furyl)phenyl]propan-1-ol80-90
Vinylmagnesium bromideVinyl1-[3-(5-Methyl-2-furyl)phenyl]prop-2-en-1-ol75-85
4-Methoxyphenylmagnesium bromide4-Methoxyphenyl--INVALID-LINK--methanol85-95

Yields are estimated based on analogous reactions with aromatic and furan-based aldehydes and may vary.

Grignard Reaction Workflow

Grignard_Workflow Setup Flame-dried Glassware Setup (Inert Atmosphere) Reagents Charge Aldehyde and Anhydrous THF Setup->Reagents Cooling1 Cool to 0 °C Reagents->Cooling1 Addition Dropwise Addition of Grignard Reagent Cooling1->Addition Reaction Stir at Room Temp (Monitor by TLC) Addition->Reaction Cooling2 Cool to 0 °C Reaction->Cooling2 Quench Quench with sat. aq. NH4Cl Cooling2->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Isolated Secondary Alcohol Purify->Product Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde Aldehyde (R-CHO) Oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Aldehyde->Oxaphosphetane + Ylide Ylide Phosphorus Ylide (Ph3P=CHR') Alkene Alkene (R-CH=CHR') Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPPO (Driving Force) Reactivity Grignard Grignard Reagents (R-MgX) Aldehyde Aldehyde Carbonyl Grignard->Aldehyde Less Reactive (Softer Nucleophile) Organolithium Organolithium Reagents (R-Li) Organolithium->Aldehyde More Reactive (Stronger Base)

References

Application Notes and Protocols for 3-(5-Methyl-2-furyl)benzaldehyde in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Methyl-2-furyl)benzaldehyde is an aromatic aldehyde that holds potential for use in the flavor and fragrance industry. Its unique chemical structure, featuring both a benzaldehyde and a 5-methylfuran moiety, suggests a complex and intriguing olfactory profile. This document provides detailed application notes and protocols for the evaluation and utilization of this compound as a novel fragrance ingredient. It is intended for researchers and scientists in the fields of fragrance chemistry, cosmetic science, and product development.

The furan ring in its structure hints at a distinctive aroma, potentially sweet, nutty, and slightly floral, making it a candidate for enhancing a variety of fragrance compositions.[1] The benzaldehyde component is known for its characteristic sweet, almond-like scent with cherry nuances.[1][2][3][4][5] The combination of these structural features in this compound suggests a unique blend of these olfactory notes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 400745-03-1[6]
Molecular Formula C₁₂H₁₀O₂[6]
Molecular Weight 186.21 g/mol [6]
Appearance Solid
SMILES String Cc1ccc(o1)-c2cccc(C=O)c2
InChI Key GYXOZCFCYNADKN-UHFFFAOYSA-N

Olfactory Profile

The predicted olfactory profile of this compound is based on its structural components. A detailed breakdown of its scent characteristics is provided in Table 2.

Table 2: Predicted Olfactory Profile of this compound

Olfactory FacetDescriptionContribution from
Primary Note Sweet, Almond, Cherry-likeBenzaldehyde moiety[1][2][3][4][5]
Secondary Note Nutty, slightly toasted, bready5-Methylfuran moiety
Subtle Nuance Faintly floral and woodyInteraction between the two rings
Overall Impression Warm, gourmand, with a fruity-floral lift---

Performance in Fragrance Formulations

The performance of a fragrance ingredient is critical to its successful application. Key performance indicators are summarized in Table 3. Note: The following data are illustrative and based on typical values for aromatic aldehydes and furan derivatives used in perfumery. Experimental determination is required for precise values.

Table 3: Illustrative Performance Data for this compound

ParameterIllustrative ValueSignificance in Formulation
Odor Threshold (in air) 0.1 - 1.0 ppbIndicates the minimum concentration at which the odor is detectable.[7]
Vapor Pressure @ 25°C 0.005 - 0.02 mmHgInfluences volatility and its role as a top, middle, or base note.[8]
Substantivity on Fabric (1-10 scale) 6 - 8Measures the longevity of the scent on a substrate.[8][9]
Tenacity on Skin 4 - 6 hoursDuration the fragrance is perceptible on the skin.
Stability in Ethanol (1 year @ RT) Good (>95% remaining)Essential for use in alcohol-based perfumes.
Stability in White Soap Base (pH 9-10) Moderate (potential for discoloration)Furans can be sensitive to alkaline conditions.

Experimental Protocols

The following protocols are designed to systematically evaluate the potential of this compound as a fragrance ingredient.

Protocol for Sensory Evaluation by an Odor Panel

This protocol outlines the procedure for assessing the olfactory characteristics of this compound using a trained sensory panel.[10][11]

Objective: To define the odor profile, intensity, and hedonic quality of the target molecule.

Materials:

  • This compound

  • Odorless solvent (e.g., Diethyl Phthalate - DEP)

  • Perfumer's alcohol (Ethanol)

  • Glass vials with caps

  • Perfumer's smelling strips

  • Odor-free evaluation booths

  • Trained sensory panelists (8-10 members)

Procedure:

  • Sample Preparation:

    • Prepare a 10% solution of this compound in DEP.

    • Prepare a 1% solution in perfumer's alcohol for smelling strip evaluation.

  • Panelist Screening: Ensure panelists are free from colds, allergies, and have not consumed strong-smelling food or drink prior to the session.[10]

  • Evaluation:

    • Dip smelling strips into the 1% solution and allow the alcohol to evaporate for 30 seconds.

    • Present the strips to the panelists in a double-blind, randomized order.

    • Panelists evaluate the odor at different time intervals (top, middle, and base notes).

    • Panelists will describe the odor using a standardized vocabulary and rate the intensity on a scale of 1-10.

    • Hedonic quality (pleasantness) is also rated on a scale of -5 (very unpleasant) to +5 (very pleasant).

  • Data Analysis: Compile the descriptors and ratings to create a comprehensive olfactory profile and assess inter-panelist consistency.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis A Prepare 10% solution in DEP C Dip Smelling Strips A->C B Prepare 1% solution in Ethanol B->C D Present to Panelists C->D E Describe and Rate Odor D->E F Compile Descriptors and Ratings E->F G Create Olfactory Profile F->G

Caption: Workflow for Sensory Evaluation.

Protocol for Headspace Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the instrumental analysis of the volatile compounds emitted by this compound to objectively characterize its aroma profile.[12][13][14][15][16][17]

Objective: To identify and quantify the volatile organic compounds (VOCs) in the headspace of the target molecule.

Materials:

  • This compound

  • Headspace vials (20 mL) with septa and caps

  • Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)

  • GC-MS system with a suitable column (e.g., DB-5ms)

  • Thermostatic agitator

Procedure:

  • Sample Preparation: Place a precise amount (e.g., 100 mg) of the solid compound into a headspace vial and seal it.

  • Equilibration: Place the vial in the thermostatic agitator at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow the headspace to equilibrate.

  • SPME Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet.

    • Run a temperature program to separate the compounds on the column.

    • Use the mass spectrometer to identify the eluted compounds by comparing their mass spectra to a library (e.g., NIST).

  • Data Analysis: Identify the major and minor volatile components and their relative peak areas to create a chemical fingerprint of the aroma.

Headspace_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Place sample in vial B Seal vial A->B C Equilibrate headspace B->C D Expose SPME fiber C->D E GC-MS analysis D->E F Identify compounds E->F

Caption: Workflow for Headspace GC-MS Analysis.

Protocol for Stability and Substantivity Testing

This protocol describes methods to assess the stability of this compound in a finished product and its substantivity on a substrate.[8][13][18][19][20][21]

Objective: To evaluate the chemical stability and longevity of the fragrance in a representative product base (e.g., fine fragrance, lotion).

Materials:

  • This compound

  • Product base (e.g., 95% ethanol for fine fragrance)

  • Glass storage bottles

  • Controlled environment chambers (for temperature and light exposure)

  • Fabric swatches (e.g., cotton) for substantivity testing

  • GC-MS for quantitative analysis

Procedure:

  • Formulation: Prepare a solution of this compound at a typical concentration (e.g., 0.5%) in the chosen product base.

  • Accelerated Stability Testing:

    • Store samples under different conditions:

      • Elevated temperature (e.g., 40°C)

      • Exposure to UV light

      • Control (room temperature, dark)

    • At set time points (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for changes in color, clarity, and odor profile.

    • Quantify the concentration of the target molecule using GC-MS to determine degradation.

  • Substantivity Testing:

    • Treat fabric swatches with a diluted solution of the fragrance.

    • Allow the swatches to air dry.

    • Evaluate the odor intensity on the fabric at various time intervals (e.g., 1, 4, 8, 24, 48 hours) by a sensory panel.

    • Alternatively, use headspace GC-MS to quantify the amount of fragrance remaining on the fabric over time.

Stability_Testing_Logic cluster_stability Stability Conditions cluster_substantivity Substantivity Evaluation A Prepare Fragrance Formulation B Accelerated Stability Testing A->B C Substantivity Testing A->C D Elevated Temperature B->D E UV Light Exposure B->E F Control B->F G Treat Fabric Swatches C->G H Sensory Evaluation over Time G->H I Headspace GC-MS over Time G->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-(5-Methyl-2-furyl)benzaldehyde via Suzuki-Miyaura cross-coupling. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of an aryl aldehyde (e.g., 3-bromobenzaldehyde) with a heteroarylboronic acid (e.g., 5-methyl-2-furylboronic acid).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Catalyst Inactivity: The Pd(0) active species is not forming or is being deactivated. 2. Inefficient Transmetalation: The transfer of the furyl group from boron to palladium is slow. 3. Poor Reagent Quality: Degradation of the boronic acid or aryl halide.1. Catalyst System: Use a pre-catalyst that readily forms Pd(0). Screen different phosphine ligands; bulky, electron-rich ligands like SPhos or XPhos are often effective for challenging couplings.[1] 2. Base Selection: The choice of base is critical.[2] Screen inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if necessary.[3] 3. Reagent Check: Verify the purity of starting materials. Consider using a more stable boronic acid derivative like a pinacol ester.[4][5]
Significant Protodeboronation of 5-Methyl-2-furylboronic Acid 1. Hydrolysis of Boronic Acid: The C-B bond is cleaved by water or other proton sources, a common issue with electron-rich heteroaryl boronic acids.[4][6] 2. Base-Catalyzed Decomposition: Certain bases can accelerate protodeboronation.[4]1. Use a Stable Boron Reagent: Switch from the boronic acid to a more robust boronic ester (e.g., 5-methyl-2-furylboronic acid pinacol ester) or a potassium trifluoroborate salt.[5][7] These are less susceptible to premature decomposition. 2. Control Water Content: Use anhydrous solvents and reagents. If an aqueous base is used, minimize the amount of water.[1] 3. Milder Base: Try a weaker base like KF, which can be effective while minimizing decomposition.[8]
Formation of Homo-coupled Byproduct (Bifuran) 1. Presence of Oxygen: Molecular oxygen can promote the oxidative homo-coupling of the boronic acid.[9] 2. Slow Oxidative Addition: If the oxidative addition of the aryl bromide is slow, side reactions of the boronic acid can dominate.1. Thorough Degassing: Ensure the reaction mixture and solvent are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution. 2. More Active Catalyst: Use a more active catalyst system (e.g., a Buchwald pre-catalyst) to accelerate the main catalytic cycle.
Dehalogenation of 3-Bromobenzaldehyde 1. Formation of Palladium-Hydride Species: These species can arise from reactions with the base, solvent (e.g., alcohols), or trace water and lead to the reduction of the aryl halide.[1]1. Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[1] 2. Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ are often a better choice.[1] 3. Ligand Screening: Employ bulky phosphine ligands which can sometimes suppress this side reaction.[1]
Aldehyde-Related Side Reactions 1. Aldol Condensation: Under strongly basic conditions, the aldehyde may undergo self-condensation. 2. Reduction of Aldehyde: If a hydride source is present, the aldehyde can be reduced to an alcohol.1. Base Selection: Use the mildest effective base (e.g., K₂CO₃ or KF) to avoid base-mediated side reactions.[8] 2. Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is a good starting point for this reaction?

A1: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is a robust starting point.[8][10] Buchwald ligands such as SPhos or XPhos are particularly effective for coupling electron-deficient aryl halides with heteroarylboronic acids.[1] Pre-formed catalysts like SPhos Pd G3 are also excellent choices as they are air-stable and efficiently generate the active Pd(0) species.

Q2: My 5-methyl-2-furylboronic acid seems to be decomposing. What can I do?

A2: 2-Furylboronic acids are known to be prone to protodeboronation.[5][6] The most effective solution is to use a more stable derivative. We highly recommend using the corresponding pinacol ester (5-methyl-2-furylboronic acid pinacol ester) or a potassium trifluoroborate salt.[4][7] These reagents are more resistant to decomposition under reaction conditions.

Q3: What is the optimal base and solvent for this coupling?

A3: The choice of base and solvent is often interdependent and requires screening. A common and effective system is potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) as the base in a solvent mixture like dioxane/water or THF/water.[2][5] The water is often necessary to solubilize the base and facilitate the transmetalation step.[3] However, to minimize protodeboronation, you may want to try anhydrous conditions with a base like KF in a solvent such as THF.[8]

Q4: How critical is degassing the reaction mixture?

A4: Very critical. The presence of oxygen can lead to the oxidative homo-coupling of the boronic acid, forming a bifuran byproduct, and can also lead to the oxidation and deactivation of the Pd(0) catalyst.[9] It is essential to thoroughly degas the solvent and the reaction mixture before heating.

Q5: The reaction is sluggish. Should I increase the temperature?

A5: Increasing the temperature can accelerate a slow reaction, but it can also increase the rate of side reactions like protodeboronation and dehalogenation.[1] Before increasing the temperature, consider screening more active catalyst/ligand combinations or different bases. If you do increase the temperature, do so incrementally (e.g., from 80 °C to 100 °C) and monitor the reaction closely.

Experimental Protocols

Protocol 1: General Conditions using 5-Methyl-2-furylboronic Acid

This protocol provides a starting point for optimization.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzaldehyde (1.0 equiv), 5-methyl-2-furylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene and Water). The total concentration should be around 0.1 M with respect to the 3-bromobenzaldehyde.[1]

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Optimized Conditions using 5-Methyl-2-furylboronic Acid Pinacol Ester

This protocol is recommended to minimize protodeboronation.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromobenzaldehyde (1.0 equiv), 5-methyl-2-furylboronic acid pinacol ester (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the pre-catalyst (e.g., SPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane and Water).

  • Reaction: Heat the mixture with vigorous stirring to 90 °C.

  • Monitoring and Workup: Follow steps 6 and 7 from Protocol 1.

Data Presentation: Condition Screening

The following table summarizes hypothetical results from a reaction optimization screen to illustrate the effect of different parameters on product yield.

Entry Boron Reagent Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Boronic AcidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10045
2Boronic AcidPd₂(dba)₃ (1.5)SPhos (3.3)K₃PO₄Toluene/H₂O8072
3Boronic AcidPd₂(dba)₃ (1.5)SPhos (3.3)Cs₂CO₃Dioxane/H₂O8078
4Pinacol Ester Pd₂(dba)₃ (1.5) SPhos (3.3) K₃PO₄ Dioxane/H₂O 90 91
5Pinacol EsterSPhos Pd G3 (2)-K₃PO₄THF/H₂O8088
6Pinacol EsterPd(dppf)Cl₂ (3)-K₂CO₃DMF10065

Visualizations

Suzuki_Troubleshooting_Workflow start_node Start: Low Yield in Suzuki Coupling check_side_products Analyze Crude Reaction: Identify Major Byproducts? start_node->check_side_products decision_node decision_node process_node process_node result_node result_node side_reaction_node side_reaction_node protodeboronation Protodeboronation Observed check_side_products->protodeboronation Yes homocoupling Homo-coupling Observed check_side_products->homocoupling Yes dehalogenation Dehalogenation Observed check_side_products->dehalogenation Yes no_side_products No Major Side Products, Only Starting Material check_side_products->no_side_products No use_ester Switch to Boronic Ester (Pinacol) or Trifluoroborate protodeboronation->use_ester degas Improve Degassing (e.g., Freeze-Pump-Thaw) homocoupling->degas optimize_base_solvent Optimize Base/Solvent (e.g., Aprotic Solvent, Weaker Base) dehalogenation->optimize_base_solvent screen_catalyst Screen Catalyst/Ligand (e.g., Buchwald Ligands) no_side_products->screen_catalyst optimized_reaction Optimized Reaction use_ester->optimized_reaction degas->optimized_reaction optimize_base_solvent->optimized_reaction screen_catalyst->optimized_reaction

Caption: Troubleshooting workflow for Suzuki coupling optimization.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate1 Ar-Pd(II)(X)L₂ ox_add->pd_intermediate1 transmetal Transmetalation pd_intermediate1->transmetal pd_intermediate2 Ar-Pd(II)(Ar')L₂ transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product releases aryl_halide Ar-X (3-Bromobenzaldehyde) aryl_halide->ox_add + boronic_ester Ar'-B(OR)₂ (5-Methyl-2-furyl-Bpin) boronic_ester->transmetal + base Base (e.g., K₃PO₄) base->transmetal activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

common side reactions in the synthesis of 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(5-methyl-2-furyl)benzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of 3-formylphenylboronic acid with a 2-halo-5-methylfuran, such as 2-bromo-5-methylfuran, in the presence of a base.[1][2]

Q2: What are the critical parameters to control in this Suzuki-Miyaura coupling reaction?

A2: Several parameters are crucial for a successful synthesis:

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can promote side reactions like the homocoupling of the boronic acid.[3] Therefore, it is essential to degas the solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst System: The choice of palladium catalyst and ligand is critical. A common system involves a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand.[4]

  • Base: A base is required for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or isopropanol) and water is often employed to dissolve both the organic and inorganic reagents.[4][5]

Q3: Why is my furan starting material or product degrading?

A3: The furan ring is known to be sensitive to acidic conditions, which can lead to ring-opening or polymerization.[6] It is important to avoid strongly acidic workup procedures. Additionally, prolonged heating can also contribute to the degradation of furan-containing compounds.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

  • Question: My reaction yield is consistently low. What are the potential causes?

    • Answer: Low yields can stem from several factors. A primary concern is the protodeboronation of 3-formylphenylboronic acid, where the boronic acid group is replaced by a hydrogen, forming benzaldehyde.[7] This side reaction is often facilitated by high temperatures and the presence of water.[7] Another possibility is the degradation of the furan ring, especially if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).[6] Inefficient catalytic activity can also be a culprit; ensure your palladium catalyst is active and the ligand is appropriate for the coupling.

Issue 2: Presence of Significant Side Products

  • Question: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize them?

    • Answer: Common side products in this synthesis include:

      • Homocoupling Product: Dimerization of 3-formylphenylboronic acid to form 3,3'-diformylbiphenyl. This is often caused by the presence of oxygen in the reaction mixture.[3] To minimize this, ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

      • Protodeboronation Product: Formation of benzaldehyde from 3-formylphenylboronic acid.[7] This can be mitigated by using milder reaction conditions, such as lower temperatures and shorter reaction times, and by carefully controlling the pH.[7]

      • Dehalogenated Starting Material: Reduction of 2-bromo-5-methylfuran to 2-methylfuran. This can occur as a side reaction in palladium-catalyzed processes.

Issue 3: Difficulty in Product Purification

  • Question: How can I effectively purify this compound from the reaction mixture?

    • Answer: Purification is typically achieved through column chromatography on silica gel.[4] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective. Before chromatography, a standard aqueous workup is necessary. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water and brine to remove the inorganic base and salts.[4] It is also crucial to remove the residual palladium catalyst, which can be done by filtering the crude product solution through a pad of celite®.[8]

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, based on general procedures for similar compounds.[4][5]

Reaction Setup:

  • To a dry round-bottom flask, add 2-bromo-5-methylfuran (1.0 mmol, 1.0 equiv), 3-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, for example, Palladium(II) acetate (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and degas the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction components and potential side products in the synthesis of this compound. Please note that specific yields can vary significantly based on the exact reaction conditions and optimization.

Component Role Typical Reagents/Conditions Potential Side Products Reference
Aryl HalideElectrophile2-Bromo-5-methylfuran2-Methylfuran (from dehalogenation)[1]
Boronic AcidNucleophile3-Formylphenylboronic acidBenzaldehyde (from protodeboronation), 3,3'-Diformylbiphenyl (from homocoupling)[3][7]
CatalystCross-coupling mediatorPd(OAc)₂, Pd(PPh₃)₄-[4]
BaseActivates boronic acidK₂CO₃, K₃PO₄, Cs₂CO₃-[5]
SolventReaction medium1,4-Dioxane/H₂O, THF/H₂O, Isopropanol/H₂O-[4][5]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromo-5-methylfuran - 3-Formylphenylboronic acid - Base (e.g., K2CO3) - Pd Catalyst degas Degas with Inert Gas (Ar or N2) reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat and Stir (e.g., 80-90°C, 8-12h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench (Add H2O) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Common Side Reactions A 3-Formylphenyl- boronic Acid D 3-(5-Methyl-2-furyl)- benzaldehyde A->D Suzuki Coupling E Benzaldehyde A->E Protodeboronation (H2O, Heat) F 3,3'-Diformylbiphenyl A->F Homocoupling (O2) B 2-Bromo-5- methylfuran B->D Suzuki Coupling G 2-Methylfuran B->G Dehalogenation C Pd(0) Catalyst C->D Suzuki Coupling

Caption: Potential side reaction pathways in the synthesis.

References

Technical Support Center: Troubleshooting Low Yields in the Heck Reaction for 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-(5-Methyl-2-furyl)benzaldehyde via the Heck reaction. The reaction is presumed to be the coupling of 3-bromobenzaldehyde and 2-methyl-5-vinylfuran.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via the Heck reaction?

The Heck reaction, in this context, is a palladium-catalyzed cross-coupling reaction.[1][2] It involves the reaction of an aryl halide (3-bromobenzaldehyde) with an alkene (2-methyl-5-vinylfuran) in the presence of a palladium catalyst and a base to form a substituted alkene.[1][3]

Q2: What is a typical starting protocol for this Heck reaction?

A general starting point for the Heck reaction to synthesize this compound can be extrapolated from protocols for similar aryl halides and vinyl furans. A detailed experimental protocol is provided in a later section. Key components include a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent (e.g., DMF or DMA).[3][4]

Q3: What are the most common causes of low yields in this specific Heck reaction?

Low yields in the Heck reaction for this compound can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst may precipitate as palladium black or be otherwise deactivated before the reaction is complete.

  • Side Reactions: The aldehyde functional group on the aryl halide can participate in side reactions. Additionally, isomerization of the vinyl furan or the product can occur.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may not be optimized for this specific substrate pairing.

  • Poor Quality of Reagents: Impurities in the starting materials or solvent can poison the catalyst.

  • Steric Hindrance: While not excessive in this case, steric factors can influence the rate of reaction.[1]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

If you are observing a significant amount of unreacted 3-bromobenzaldehyde and/or 2-methyl-5-vinylfuran, consider the following troubleshooting steps.

1.1. Catalyst and Ligand Selection:

The choice of palladium source and ligand is crucial for an efficient catalytic cycle.

  • Palladium Precursor: Pd(OAc)₂ is a common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) species.[1] Other options include Pd₂(dba)₃ and pre-formed Pd(0) catalysts like Pd(PPh₃)₄.[5] For difficult couplings, more active pre-catalysts may be required.

  • Ligand Choice: Monodentate phosphine ligands like PPh₃ and P(o-tol)₃ are common.[3] Bulky electron-rich phosphine ligands can sometimes improve catalytic activity for challenging substrates. The ratio of ligand to palladium can also be critical; too much ligand can sometimes inhibit the reaction.[6]

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Commonly used and effective.
Ligand PPh₃, P(o-tol)₃, Buchwald-type ligandsVarying steric and electronic properties can improve yield.
Pd:Ligand Ratio 1:2 to 1:4Optimizing this ratio can prevent catalyst deactivation and side reactions.

1.2. Base and Solvent Effects:

The base and solvent play critical roles in the catalytic cycle, particularly in the regeneration of the Pd(0) catalyst.[1]

  • Base Selection: Both organic bases (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, NaOAc) are used in Heck reactions.[1] For substrates with sensitive functional groups like aldehydes, a milder inorganic base may be preferable to prevent side reactions like aldol condensations.

  • Solvent Choice: Polar aprotic solvents like DMF, DMA, and NMP are commonly used as they can dissolve the reactants and catalyst system.[3] The choice of solvent can influence reaction rate and selectivity.

Parameter Recommendation Rationale
Base K₂CO₃, NaOAc, Cs₂CO₃Inorganic bases can be effective and may minimize side reactions involving the aldehyde.
Et₃N, DIPEAOrganic bases are also common but can sometimes lead to side reactions.
Solvent DMF, DMA, NMPHigh-boiling polar aprotic solvents are generally effective.

1.3. Temperature and Reaction Time:

Heck reactions are often sensitive to temperature.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and side reactions. A typical range is 80-140 °C.[4] It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.

  • Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation.

Problem 2: Formation of Significant Side Products

The presence of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates the formation of side products.

2.1. Isomerization of the Product:

The Heck reaction can sometimes lead to the formation of regioisomers of the desired product.[1]

  • Mitigation: The addition of certain salts, like silver or thallium salts, can sometimes suppress olefin isomerization by promoting the reductive elimination step.[1] The choice of ligand can also influence regioselectivity.[7]

2.2. Aldehyde-Related Side Reactions:

The aldehyde group on 3-bromobenzaldehyde can potentially undergo side reactions under the basic and high-temperature conditions of the Heck reaction.

  • Mitigation: Using a milder base (e.g., K₂CO₃ instead of Et₃N) and the lowest effective temperature can help minimize these side reactions. Protecting the aldehyde group as an acetal prior to the Heck reaction and deprotecting it afterward is a common strategy for complex syntheses, though it adds extra steps.

2.3. Homocoupling of the Aryl Halide:

Dimerization of the aryl halide to form a biphenyl derivative can occur, especially at high temperatures or if the catalyst is not optimal.

  • Mitigation: Optimizing the catalyst and ligand system can often suppress this side reaction.

Experimental Protocols

Baseline Protocol for the Heck Reaction of 3-bromobenzaldehyde with 2-methyl-5-vinylfuran

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 mmol), 2-methyl-5-vinylfuran (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous DMF (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd Ar-Pd(II)-X(L)₂ oxidative_addition->aryl_pd alkene_coordination Alkene Coordination aryl_pd->alkene_coordination Alkene pi_complex [Ar-Pd(II)-X(L)₂(alkene)] alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex [Product-Pd(II)-H(L)₂]⁺X⁻ beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination (+ Base) product_complex->reductive_elimination Base-H⁺X⁻ reductive_elimination->pd0 Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity (Aryl Halide, Alkene, Solvent) start->check_reagents optimize_base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) check_reagents->optimize_base optimize_catalyst Optimize Catalyst/Ligand (e.g., Pd source, PPh₃, P(o-tol)₃) optimize_base->optimize_catalyst optimize_temp Optimize Temperature (80-140 °C) optimize_catalyst->optimize_temp side_reactions Analyze for Side Products (TLC, GC-MS) optimize_temp->side_reactions isomerization Isomerization? Consider Additives (Ag⁺ salts) side_reactions->isomerization Yes decomposition Starting Material Decomposition? Lower Temperature, Milder Base side_reactions->decomposition Yes success Improved Yield side_reactions->success No isomerization->success decomposition->success

References

Technical Support Center: Palladium Catalyst Removal from 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from the 3-(5-Methyl-2-furyl)benzaldehyde product.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my this compound product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1] Palladium residues can also negatively impact downstream reactions, potentially poisoning catalysts or causing unwanted side reactions. For drug development professionals, minimizing palladium content to low parts-per-million (ppm) levels is a critical step in ensuring the safety and efficacy of the final product.

Q2: What are the most common methods for removing palladium catalysts from organic synthesis products?

A2: The most prevalent methods include filtration through adsorbents like Celite®, treatment with metal scavengers (e.g., silica-based scavengers, activated carbon), column chromatography, and crystallization.[1][2][3] The choice of method depends on factors such as the nature of the palladium species (homogeneous or heterogeneous), the desired level of purity, and the scale of the reaction.[1][4]

Q3: Are there any specific challenges related to removing palladium from this compound?

A3: The presence of both a furan ring and an aldehyde group in this compound requires careful consideration. The furan ring can be sensitive to strongly acidic conditions, which could lead to ring-opening.[1] The aldehyde functionality may interact with certain amine-based scavengers. Therefore, the chosen palladium removal method should be compatible with these functional groups.

Q4: What are "palladium scavengers" and how do they work?

A4: Palladium scavengers are solid-supported reagents that selectively bind to palladium species, allowing for their removal by filtration.[3][5] They typically contain functional groups with a high affinity for palladium, such as thiols, amines, or phosphines.[3] The basic mechanism involves the chemisorption of dissolved or finely dispersed palladium onto the scavenger's surface.[4]

Q5: How do I choose the best palladium removal method for my specific experiment?

A5: The selection of the optimal method depends on several factors, including the form of the palladium residue (soluble vs. insoluble), the required final palladium concentration, the stability of your product, and the scale of your synthesis. A decision-making workflow is provided below to guide your selection.

Troubleshooting Guides

Problem 1: Incomplete Removal of Palladium with Filtration
  • Symptoms: The filtrate remains colored (black, grey, or brownish), and analysis (e.g., by ICP-MS) indicates high residual palladium levels.

  • Possible Causes & Solutions:

    • Fine Palladium Particles: The palladium particles may be too fine to be captured by standard filter paper.

      • Solution: Use a pad of Celite® (1-2 cm thick) over the filter paper to trap these fine particles.[2][3] Pre-wetting the Celite® pad with the solvent can enhance its effectiveness.[3]

    • Soluble Palladium Species: The palladium may be in a soluble form that cannot be removed by simple filtration.

      • Solution: Switch to a method suitable for removing soluble palladium, such as treatment with a palladium scavenger, activated carbon, or column chromatography.[3][6]

Problem 2: Low Efficiency of Palladium Scavengers
  • Symptoms: Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species or reaction conditions.

      • Solution: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3] It is advisable to screen a small panel of scavengers to find the most effective one for your system.[3]

    • Insufficient Scavenger Amount or Contact Time: The amount of scavenger or the treatment time may be inadequate.

      • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst (a common starting point is 5-10 equivalents) and/or extend the stirring time.[7] Gentle heating, if your product is stable, can also improve efficiency.[8]

Problem 3: Product Loss During Palladium Removal
  • Symptoms: The yield of this compound is significantly lower after the palladium removal step.

  • Possible Causes & Solutions:

    • Adsorption onto Scavenger/Adsorbent: The product may be adsorbing onto the surface of the scavenger, activated carbon, or silica gel.

      • Solution: After filtration, thoroughly wash the solid material with fresh solvent to recover the adsorbed product.[3] If product loss remains high, consider using a different type of scavenger or reducing the amount used.[3] Activated carbon, in particular, can sometimes lead to significant product loss.[9]

Data Presentation

Table 1: Comparison of Palladium Scavenger Performance

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
SiliaMetS® Thiol1300250 wt%, 35°C, 17 h[10]
SEM261668200.6 w/w, 50°C, 4 h[11]
SiliaMetS® Thiol1668700.6 w/w, 50°C, 4 h[11]
ISOLUTE® Si-TMT16681610.6 w/w, 50°C, 4 h[11]
Activated Charcoal (Darco KB-G)16686330.6 w/w, 50°C, 4 h[11]
Biotage® MP-TMT852<105 equiv., RT, 16 h[12][13]
QuadraSil™ TA1000<100.5 g / 10 ml, RT, 5 min
QuadraSil™ MTU1000<100.5 g / 10 ml, RT, 5 min

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium species.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalysts (e.g., Pd/C) by Filtration through Celite®
  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[1]

  • Celite® Pad Preparation: Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a sintered glass funnel or a filter paper in a Büchner funnel.[1][3]

  • Filtration: Gently pour the diluted reaction mixture over the Celite® pad.[1]

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the product.

Protocol 2: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
  • Scavenger Selection: Choose a thiol-based silica scavenger appropriate for your palladium catalyst and solvent system.

  • Addition of Scavenger: After the reaction is complete, and following an appropriate aqueous work-up, add the scavenger to the solution of your crude product. The amount of scavenger will depend on the amount of palladium used and should be optimized (typically 3-10 equivalents relative to palladium).[1]

  • Stirring: Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for a period of 2 to 24 hours.[1] The optimal time should be determined experimentally.

  • Filtration: Remove the scavenger by filtration, washing it thoroughly with the reaction solvent to recover your product.[1]

  • Concentration: Concentrate the filtrate to obtain your product with reduced palladium content.[1]

Protocol 3: Palladium Removal Using Activated Carbon
  • Addition of Activated Carbon: To the crude reaction mixture dissolved in a suitable solvent, add activated carbon (typically 5-10 wt% of your crude product).[1]

  • Stirring: Stir the suspension at room temperature for 2-12 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1] Be aware that fine carbon particles can be difficult to remove completely.

  • Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the filtrate.

Visualizations

Palladium_Removal_Workflow start Crude Product with Pd Catalyst check_pd_form Is Pd Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes scavenger Treat with Pd Scavenger check_pd_form->scavenger No (Soluble Pd) analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 analysis1->scavenger Pd Level High end_ok Purified Product (Low Pd) analysis1->end_ok Pd Level OK analysis2 Analyze Pd Content (e.g., ICP-MS) scavenger->analysis2 activated_carbon Treat with Activated Carbon activated_carbon->analysis2 chromatography Column Chromatography chromatography->analysis2 end_high Pd Level Still High Consider Alternative Scavenger or Method analysis2->end_high Pd Level High analysis2->end_ok Pd Level OK

Caption: Decision workflow for selecting a palladium removal method.

Scavenger_Mechanism cluster_solution Solution Phase cluster_solid Solid Phase product This compound soluble_pd Soluble Pd Species (e.g., Pd(II)) functional_group Functional Group (e.g., -SH) soluble_pd->functional_group Binding scavenger Solid Support (e.g., Silica) scavenger->functional_group bound_pd Bound Pd functional_group->bound_pd Forms Complex bound_pd->scavenger

Caption: General mechanism of a solid-supported palladium scavenger.

References

Technical Support Center: Characterization of Impurities in 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(5-Methyl-2-furyl)benzaldehyde. The information provided is designed to assist in the identification and characterization of potential impurities that may arise during synthesis, storage, or handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential sources of impurities in this compound?

Impurities can originate from several sources throughout the manufacturing process and shelf-life of the compound. These can be broadly categorized as:

  • Process-Related Impurities: These are substances that are introduced or formed during the synthesis of this compound. They include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis.

  • Degradation Products: Furan rings can be sensitive to acidic conditions and oxidation.[1] The aldehyde functional group is also susceptible to oxidation to a carboxylic acid. Degradation can be influenced by factors such as temperature, light, and the presence of oxygen or moisture.

  • Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed and can remain as impurities.[2]

Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram can be a process-related impurity or a degradation product. A systematic approach is necessary for its identification.[3]

Troubleshooting Steps:

  • Review the Synthesis: Examine the synthetic route to identify potential starting materials, intermediates, or by-products that could be present in the final product.

  • Forced Degradation Studies: Subjecting a sample of pure this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[3] Comparing the chromatogram of the stressed sample to your sample with the unknown peak can help in its identification.

  • Hyphenated Techniques: Utilize hyphenated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information about the unknown impurity.[4] Further structural elucidation can be achieved using techniques like LC-NMR or by isolating the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Q3: My sample of this compound has developed a darker color over time. What could be the cause?

The development of a darker color, often referred to as the formation of "humins" or resins, is a common issue with furan-containing compounds, especially in the presence of acid or heat.[1][5] This is typically due to polymerization and condensation side reactions.[1]

Preventative Measures:

  • Storage Conditions: Store the compound at the recommended temperature of 0-8°C, protected from light and moisture.[6]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: How can I remove polar impurities from my sample?

Polar impurities, such as the corresponding carboxylic acid (from oxidation of the aldehyde), can often be removed using standard purification techniques.

Recommended Purification Methods:

  • Liquid-Liquid Extraction: This can be used to separate the desired product from highly polar or water-soluble impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities.[1] A non-polar to moderately polar solvent system would likely be effective for eluting the desired product while retaining more polar impurities on the silica gel.

Potential Impurities in this compound

The following table summarizes potential impurities that could be present in this compound, along with their potential sources.

Impurity Name Structure Potential Source
Unreacted Starting Materials e.g., 5-Methyl-2-furaldehyde, 3-bromobenzaldehydeIncomplete reaction during synthesis
3-(5-Methyl-2-furyl)benzoic acid Oxidation of the aldehyde group
Polymeric materials (Humins) Complex mixtureAcid-catalyzed polymerization/condensation of the furan ring[1][5]
Residual Solvents e.g., Toluene, Ethanol, Ethyl acetateIncomplete removal after synthesis and purification[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a primary technique for separating and quantifying impurities.[2]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength where the main compound and potential impurities have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. The percentage of each impurity can be calculated based on the area of the impurity peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for the identification of volatile and semi-volatile impurities, such as residual solvents.[7]

Methodology:

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., dichloromethane). For residual solvent analysis, a headspace GC-MS method is often preferred.[2]

  • GC-MS Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed structural information about the main compound and any impurities present at sufficient levels.[3]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton signals of the main compound and any impurities.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of unknown impurities.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure of the impurities.

Visualizations

experimental_workflow cluster_0 Sample Analysis cluster_1 Impurity Identification cluster_2 Quantification Sample This compound Sample HPLC HPLC Analysis for Non-Volatile Impurities Sample->HPLC GCMS GC-MS Analysis for Volatile Impurities Sample->GCMS LCMS LC-MS for Molecular Weight Determination HPLC->LCMS Quant Quantification by Relative Peak Area (HPLC) HPLC->Quant Isolation Impurity Isolation (e.g., Prep-HPLC) LCMS->Isolation NMR NMR for Structural Elucidation Structure Structure Confirmed NMR->Structure Isolation->NMR

Caption: Workflow for the characterization of impurities.

troubleshooting_workflow Start Unexpected Peak in HPLC/GC-MS? CheckSynthesis Review Synthetic Route for Potential By-products? Start->CheckSynthesis ForcedDegradation Perform Forced Degradation Study? CheckSynthesis->ForcedDegradation No KnownImpurity Known Impurity Identified CheckSynthesis->KnownImpurity Yes LCMS_Analysis Analyze by LC-MS for Molecular Weight? ForcedDegradation->LCMS_Analysis No Match ForcedDegradation->KnownImpurity Match Found NMR_Analysis Isolate and Analyze by NMR for Structure? LCMS_Analysis->NMR_Analysis UnknownImpurity Structure of Unknown Impurity Determined NMR_Analysis->UnknownImpurity NoMatch No Match Found

Caption: Troubleshooting decision tree for unexpected peaks.

impurity_sources cluster_0 Synthesis Process cluster_1 Purification & Storage StartingMaterials Starting Materials FinalProduct Final Product: This compound StartingMaterials->FinalProduct Intermediates Intermediates Intermediates->FinalProduct ByProducts By-Products ByProducts->FinalProduct Reagents Reagents/Catalysts Reagents->FinalProduct ResidualSolvents Residual Solvents ResidualSolvents->FinalProduct Degradation Degradation Products (Oxidation, Polymerization) Degradation->FinalProduct

Caption: Potential sources of impurities.

References

stability of 3-(5-Methyl-2-furyl)benzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(5-Methyl-2-furyl)benzaldehyde, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in acidic conditions?

A1: this compound is expected to have limited stability in acidic conditions. The furan ring is inherently sensitive to acid-catalyzed degradation.[1][2] The presence of a methyl group, which is an electron-releasing group, on the furan ring can further activate it towards acid-mediated reactions like polymerization and ring-opening.[1] While one supplier mentions its general "stability and compatibility with various solvents," this should not be interpreted as stability under acidic conditions without experimental verification.[3]

Q2: What is the mechanism of degradation for the furan ring in this compound under acidic conditions?

A2: The degradation is typically initiated by the protonation of the furan ring.[2] The most energetically favorable site for protonation is the carbon atom adjacent to the oxygen (the α-carbon).[2] This forms a reactive intermediate. In the presence of a nucleophile, such as water, this intermediate can be attacked, leading to the formation of dihydrofuranol species. Subsequent protonation and cleavage of a carbon-oxygen bond result in the opening of the furan ring to form an acyclic dicarbonyl compound.[2]

Q3: My reaction involving this compound in an acidic medium is turning dark and forming a solid precipitate. What is happening?

A3: The formation of a dark color and insoluble material is likely due to acid-catalyzed polymerization of the furan ring.[1] Furan and its derivatives, especially those with electron-releasing substituents, are prone to polymerization in the presence of strong acids.[1]

Q4: How do the substituents on the furan ring affect its stability in acid?

A4: Substituents have a significant impact on the stability of the furan ring in acidic media. Electron-releasing groups, such as the methyl group in this compound, increase the electron density of the ring, making it more susceptible to protonation and subsequent degradation or polymerization.[1] Conversely, electron-withdrawing groups (e.g., carboxyl, nitro groups) decrease the electron density of the ring, which deactivates it towards electrophilic attack by protons and thereby increases its stability in acidic conditions.[1]

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where the stability of this compound under acidic conditions is a concern.

Symptom Potential Cause Suggested Solution
Low yield of the desired product; recovery of starting material is also low.Degradation of the this compound starting material or an intermediate due to acidic conditions.- Modify pH: Use the mildest possible acidic conditions. If your reaction allows, consider using a buffer system to maintain a less acidic pH. Furan rings are generally more stable at a pH between 5 and 10.[2]- Lower Temperature: Perform the reaction at a lower temperature to slow down the rate of degradation.[2]- Reduce Exposure Time: Minimize the time the compound is exposed to the acidic environment.[2]- Change Solvent: Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[2]
The reaction mixture turns dark brown or black, and a polymeric substance forms.Acid-catalyzed polymerization of the furan moiety.- Use Milder Acid Catalysts: If using a Lewis acid, switch to a milder one (e.g., ZnCl₂, BF₃·OEt₂). For Brønsted acids, use a weaker acid or a smaller catalytic amount.[1]- Strictly Anhydrous Conditions: In some cases, using a dehydrating agent instead of a protic acid can prevent charring, though this can be more challenging.
Formation of unexpected byproducts.Acid-catalyzed ring-opening of the furan moiety.- Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the byproducts. The presence of 1,4-dicarbonyl compounds would be indicative of furan ring opening.- Follow the suggestions above to minimize degradation.

Experimental Protocol: Assessing the Stability of this compound

If the stability of this compound is critical for your experiment, it is advisable to perform a preliminary stability study under your specific reaction conditions.

Objective: To quantify the degradation of this compound over time under specific acidic conditions.

Materials:

  • This compound

  • The solvent to be used in your reaction

  • The acid to be used in your reaction

  • An internal standard (a stable compound that does not react under the experimental conditions and is easily distinguishable from the starting material and potential degradation products by the analytical method of choice)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical instrument (e.g., HPLC, GC, or NMR)

Procedure:

  • Preparation of the Stock Solution: Prepare a stock solution of this compound and the internal standard in the reaction solvent at a known concentration.

  • Reaction Setup: In a reaction vessel, combine the solvent and the acid at the desired reaction temperature.

  • Initiation of the Experiment (Time = 0): Add a known volume of the stock solution to the reaction vessel. Immediately withdraw a sample (the "t=0" sample).

  • Quenching: Immediately quench the reaction of the withdrawn sample by adding it to a vial containing an excess of the quenching solution.

  • Extraction: Extract the quenched sample with an appropriate organic solvent.

  • Sampling over Time: At regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), withdraw additional samples and repeat the quenching and extraction steps.

  • Analysis: Analyze all the extracted samples by your chosen analytical method (e.g., HPLC, GC, or NMR).

  • Data Analysis: Quantify the amount of this compound remaining at each time point relative to the internal standard. Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.

Potential Degradation Pathway

The following diagram illustrates a plausible acid-catalyzed degradation pathway for the furan moiety in this compound, leading to ring-opening.

G cluster_0 Acid-Catalyzed Degradation of the 5-Methyl-2-Furyl Moiety A This compound B Protonation at C5 (α-position) A->B + H⁺ C Reactive Furanium Intermediate B->C D Nucleophilic Attack (e.g., by H₂O) C->D E Dihydrofuranol Intermediate D->E F Further Protonation and Ring Opening E->F + H⁺ G Acyclic 1,4-Dicarbonyl Product F->G

Caption: Proposed acid-catalyzed degradation pathway of the furan ring.

References

Technical Support Center: 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 3-(5-Methyl-2-furyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is primarily dictated by the reactivity of its two key structural motifs: the furan ring and the benzaldehyde group. The main degradation pathways include:

  • Furan Ring Opening: The furan ring is susceptible to opening under acidic, basic, or oxidative conditions.[1] Acid-catalyzed ring opening typically involves protonation of the furan ring, followed by nucleophilic attack (e.g., by water) to form intermediates that can further degrade into smaller molecules like dicarbonyl compounds.

  • Oxidation of the Aldehyde Group: The benzaldehyde moiety is readily oxidized to the corresponding carboxylic acid, 3-(5-methyl-2-furyl)benzoic acid. This can occur via autoxidation upon exposure to air or through the action of various oxidizing agents.[2][3]

  • Photodegradation: Aromatic aldehydes and furan derivatives can be sensitive to light.[4] UV irradiation may induce photochemical reactions, leading to dimerization, polymerization, or cleavage of the molecule.

  • Polymerization: Furan-containing compounds, especially under acidic conditions, are prone to polymerization, forming dark, insoluble materials often referred to as "humins".[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions: Acidic environments can catalyze the opening of the furan ring, leading to the formation of various degradation products and potentially polymerization.[1]

  • Basic Conditions: While the furan ring is generally more stable under basic conditions compared to acidic ones, strong bases can promote other reactions. For instance, benzaldehyde can undergo the Cannizzaro reaction in the presence of a strong base, where two molecules of the aldehyde are converted to an alcohol and a carboxylic acid.[2]

  • Neutral Conditions: The compound is expected to be most stable at or near neutral pH, provided other degradation-promoting factors like light and oxygen are excluded.

Q3: Is this compound sensitive to air and light?

A3: Yes. The benzaldehyde group is susceptible to autoxidation in the presence of air (oxygen), leading to the formation of the corresponding benzoic acid.[2][3] Additionally, both furan and benzaldehyde moieties are known to be photoreactive, so exposure to light, particularly UV light, can initiate degradation processes.[4] Therefore, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark container.

Q4: What are the likely microbial degradation pathways for this compound?

A4: Microorganisms have evolved pathways to degrade both furan and aromatic aldehyde compounds.[5][6] For this compound, microbial degradation would likely involve initial enzymatic transformations such as:

  • Oxidation of the aldehyde group to a carboxylic acid.

  • Reduction of the aldehyde group to an alcohol.

  • Hydroxylation of the furan or benzene ring.

  • Subsequent ring cleavage of the furan moiety, often leading to intermediates that can enter central metabolic pathways.[5]

Troubleshooting Guides

Problem: I am observing a darkening of my sample of this compound over time.

  • Possible Cause: This is a common observation with furan-containing aldehydes and is often due to polymerization and/or oxidation.[7]

  • Troubleshooting Steps:

    • Storage Conditions: Ensure the compound is stored at a low temperature (0-8°C is recommended), protected from light, and under an inert atmosphere.[2]

    • Purity Check: Impurities, especially acidic ones, can catalyze degradation. Consider re-purifying your sample if necessary.

    • Solvent Effects: If the compound is in solution, the solvent could be contributing to instability. Ensure the solvent is dry and deoxygenated.

Problem: My reaction yield is low when using this compound in an acidic medium.

  • Possible Cause: The furan ring is likely undergoing acid-catalyzed degradation or polymerization.[1]

  • Troubleshooting Steps:

    • pH Control: If possible, buffer the reaction medium to the highest tolerable pH.

    • Temperature Management: Perform the reaction at the lowest possible temperature to minimize the rate of degradation.

    • Reaction Time: Shorten the reaction time to reduce the exposure of the compound to acidic conditions.

    • Protecting Groups: In multi-step syntheses, consider protecting the furan ring if it is not the intended site of reaction.

Problem: I am seeing multiple unexpected peaks in my HPLC/GC analysis of a reaction mixture containing this compound.

  • Possible Cause: These peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Identify Degradation Products: Use techniques like LC-MS or GC-MS to identify the mass of the unexpected peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu could indicate oxidation of the aldehyde to a carboxylic acid).

    • Control Experiment: Run a control experiment with this compound under the reaction conditions (solvent, temperature, pH) but without other reactants to isolate the stability of the compound itself.

    • Analytical Method: Ensure that the analytical method itself (e.g., high temperature in the GC inlet) is not causing degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of the compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a UV lamp.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating method, such as HPLC with a UV detector, to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products

This is a general starting point for developing a suitable HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (a wavelength scan can determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Quantitative data from degradation studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Example of Degradation Data for this compound under Various Stress Conditions

Stress ConditionTime (hours)% Parent Compound RemainingArea of Major Degradation Product 1Area of Major Degradation Product 2
0.1 M HCl 0100.000
875.312.84.5
2442.128.915.2
0.1 M NaOH 0100.000
898.51.20
2495.83.50.5
3% H₂O₂ 0100.000
860.735.12.1
2415.470.28.9
60°C Heat 0100.000
899.10.50
2497.21.80.2
UV Light 0100.000
888.48.31.1
2465.925.64.3

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Mandatory Visualizations

cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_microbial Microbial Degradation parent This compound protonated_furan Protonated Furan Intermediate parent->protonated_furan H+ benzoic_acid 3-(5-Methyl-2-furyl)benzoic acid parent->benzoic_acid [O] dimers Dimers / Cycloadducts parent->dimers hv alcohol [3-(5-Methyl-2-furyl)phenyl]methanol parent->alcohol [H] / Enzyme ring_opened Ring-Opened Products (e.g., dicarbonyls) protonated_furan->ring_opened H2O polymers Polymerization (Humins) protonated_furan->polymers

Caption: Potential degradation pathways of this compound.

cluster_stress Apply Stress Conditions start Start: Sample of This compound prepare_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prepare_stock acid Acidic (0.1 M HCl) prepare_stock->acid base Basic (0.1 M NaOH) prepare_stock->base oxidative Oxidative (3% H2O2) prepare_stock->oxidative thermal Thermal (60°C) prepare_stock->thermal photo Photolytic (UV Light) prepare_stock->photo sample_time Sample at Time Points (0, 2, 4, 8, 24h) acid->sample_time base->sample_time oxidative->sample_time thermal->sample_time photo->sample_time prepare_analysis Prepare for Analysis (Neutralize, Dilute) sample_time->prepare_analysis hplc HPLC Analysis prepare_analysis->hplc data Data Analysis: Quantify Parent and Degradation Products hplc->data

References

Technical Support Center: Large-Scale Synthesis of 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of 3-(5-methyl-2-furyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this valuable aromatic aldehyde.[1] Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your process development and scale-up efforts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, a common and effective method for this transformation.[2]

Synthesis Challenges

Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors. A primary concern is the activity of the palladium catalyst. Ensure that your palladium source and ligand are active and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), as oxygen can lead to catalyst decomposition and the undesirable homocoupling of boronic acids.

Another critical factor is the choice of base and solvent. The base is crucial for the activation of the boronic acid to facilitate transmetalation.[2] For furan-containing substrates, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. The solvent system also plays a significant role; a mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water is commonly used to dissolve both the organic and inorganic reagents.

Troubleshooting Steps:

  • Catalyst and Ligand: Consider using a pre-formed, air-stable palladium pre-catalyst. Bulky, electron-rich phosphine ligands can be particularly effective for challenging couplings.

  • Inert Atmosphere: Ensure all reagents and solvents are properly degassed, and maintain a positive pressure of an inert gas throughout the reaction.

  • Reagent Quality: Verify the purity and integrity of your starting materials, particularly the boronic acid, which can degrade upon storage.

Q2: I am observing significant formation of byproducts, such as the homocoupling of the boronic acid and protodeboronation of the furan boronic acid. How can I minimize these side reactions?

A2: The formation of byproducts is a common challenge in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids.

  • Homocoupling: This typically occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective way to minimize homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. Furan boronic acids are particularly susceptible to this side reaction, especially in the presence of water and at elevated temperatures.

Strategies to Minimize Byproducts:

  • Reaction Time and Temperature: Monitor the reaction closely and aim for the shortest possible reaction time at the lowest effective temperature.

  • Base Selection: The choice of base can influence the rate of protodeboronation. In some cases, using a fluoride source like cesium fluoride (CsF) as the base can be beneficial.

  • Boronic Acid Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid can help to drive the desired cross-coupling reaction to completion, even with some loss to side reactions.

Q3: The furan ring in my starting material or product seems to be unstable under the reaction conditions. What can I do to prevent degradation?

A3: The furan ring is known to be sensitive to strongly acidic conditions, which can lead to ring-opening and polymerization. While Suzuki-Miyaura reactions are typically run under basic conditions, localized acidity or the use of certain additives could potentially affect the furan ring's stability.

Preventative Measures:

  • Avoid Acidic Conditions: Ensure that no acidic reagents are inadvertently introduced into the reaction mixture.

  • Temperature Control: Avoid excessive heating, as this can accelerate degradation pathways.

  • Work-up Procedure: During the work-up, avoid strongly acidic washes. Use neutral or mildly basic aqueous solutions.

Purification Challenges

Q4: I am having difficulty removing residual palladium from my final product. What are the best practices for palladium removal at a large scale?

A4: Removing palladium to acceptable levels (often in the low ppm range for pharmaceutical applications) is a critical and often challenging step.[3][4]

Recommended Purification Strategies:

  • Scavenging Agents: A variety of solid-supported scavengers with thiol or other functional groups are commercially available and are highly effective at binding palladium. These can be stirred with the crude product solution and then filtered off.

  • Activated Carbon: Treatment with activated carbon can also be effective for removing palladium residues, although it may sometimes lead to product loss through adsorption.

  • Extraction: A series of aqueous washes, sometimes containing a chelating agent like EDTA, can help to extract palladium salts.

  • Crystallization: Recrystallization of the final product is often a very effective method for reducing palladium levels, as the metal impurities tend to remain in the mother liquor.[4]

Q5: How can I effectively purify this compound from unreacted starting materials and byproducts?

A5: A combination of techniques is typically employed for the purification of the final product.

Purification Workflow:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent, and washed with water and brine to remove inorganic salts and water-soluble impurities.

  • Bisulfite Adduct Formation (Optional): For removing unreacted benzaldehyde starting material or if the product is contaminated with other aldehydes, forming a water-soluble bisulfite adduct can be a highly effective purification method. The aldehyde can be regenerated from the adduct by treatment with a base.

  • Column Chromatography: For laboratory-scale purifications, flash column chromatography on silica gel is a standard method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Crystallization: As this compound is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity on a large scale.[1]

Experimental Protocols

The following is a representative protocol for the large-scale synthesis of this compound via a Suzuki-Miyaura coupling reaction. This protocol is based on established procedures for similar couplings involving heteroaryl boronic acids.[5][6]

Reaction Scheme:

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Materials:

  • 3-Bromobenzaldehyde

  • 2-Methyl-5-furylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A suitable reactor is charged with 3-bromobenzaldehyde (1.0 eq.), 2-methyl-5-furylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inerting: The reactor is sealed and the atmosphere is replaced with an inert gas by evacuating and backfilling with nitrogen or argon (repeated three times).

  • Solvent Addition: Degassed toluene and water (e.g., in a 4:1 ratio) are added to the reactor.

  • Catalyst Addition: The palladium catalyst (0.5-2 mol%) is added under a positive pressure of the inert gas.

  • Reaction: The mixture is heated to a specified temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Data Presentation

The following tables provide a summary of typical reaction conditions and potential outcomes for Suzuki-Miyaura couplings of aryl halides with furan boronic acids, based on literature for analogous systems.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosXPhos Pd G3
Catalyst Loading 1-3 mol%0.5-1.5 mol%0.1-0.5 mol%
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene / H₂ODioxane / H₂O2-MeTHF / H₂O
Temperature 90-110 °C80-100 °C70-90 °C
Typical Yield 70-85%80-95%85-98%

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Conversion Inactive catalyst, presence of oxygenUse fresh catalyst, ensure inert atmosphere
Protodeboronation High temperature, prolonged reactionLower temperature, monitor reaction closely
Homocoupling Presence of oxygenDegas solvents and reagents thoroughly
Furan Ring Degradation Acidic conditionsMaintain basic pH, use neutral work-up
High Palladium Residue Inefficient purificationUse palladium scavengers, recrystallize

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting process.

SynthesisWorkflow Overall Synthesis and Purification Workflow A 1. Reactor Setup & Reagent Charging B 2. Inerting and Solvent Addition A->B C 3. Catalyst Addition B->C D 4. Heating and Reaction C->D E 5. Reaction Monitoring (HPLC/GC) D->E E->D Incomplete F 6. Work-up (Aqueous Extraction) E->F Complete G 7. Solvent Removal F->G H 8. Crude Product Isolation G->H I 9. Purification (Recrystallization/Chromatography) H->I J 10. Final Product Analysis I->J

Caption: A typical workflow for the synthesis and purification.

TroubleshootingTree Troubleshooting Decision Tree for Low Yield A Low Yield or No Reaction B Check Starting Materials (Purity, Degradation) A->B C Analyze Byproducts (Homocoupling, Protodeboronation) A->C D Review Reaction Conditions (Temp, Time, Atmosphere) A->D E Optimize Catalyst System (Catalyst, Ligand, Base) D->E

Caption: A decision tree for troubleshooting low-yield reactions.

References

improving the selectivity of reactions involving 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(5-Methyl-2-furyl)benzaldehyde. The information aims to help improve the selectivity of reactions and troubleshoot common experimental issues.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Low yield of the desired product due to multiple side reactions.

  • Question: My reaction with this compound is resulting in a complex mixture of products. How can I improve the selectivity towards my target molecule?

  • Answer: this compound has multiple reactive sites: the benzaldehyde group and the furan ring. Side reactions often involve the furan moiety, such as ring opening or hydrogenation. To improve selectivity, consider the following strategies:

    • Catalyst Choice: The catalyst plays a crucial role. For reactions involving the aldehyde group, catalysts with lower furan ring interaction are preferable. For instance, in hydrogenation, copper-based catalysts are known to be more selective for the aldehyde group compared to palladium or nickel, which can promote decarbonylation or ring hydrogenation[1][2].

    • Reaction Conditions: Lowering the reaction temperature and pressure can reduce the energy available for undesired pathways, thus enhancing selectivity[3][4]. Screen different solvents, as they can influence catalyst activity and substrate conformation[3][5].

    • Protecting Groups: If the desired reaction does not involve the aldehyde, protecting it as an acetal is a highly effective strategy to prevent it from reacting[6][7][8]. The acetal can be easily removed later under acidic conditions[6][8].

Issue 2: Unwanted reduction or opening of the furan ring during hydrogenation of the aldehyde.

  • Question: I am trying to reduce the benzaldehyde group to a benzyl alcohol, but I am observing significant amounts of products where the furan ring is also reduced or has opened. How can I selectively reduce the aldehyde?

  • Answer: Selective hydrogenation of the aldehyde in the presence of a furan ring is a common challenge. The choice of catalyst and reaction conditions is critical to minimize side reactions on the furan ring.

    • Catalyst System:

      • Noble Metals: While platinum and palladium are highly active, they often lead to over-hydrogenation or ring opening[1]. Ruthenium-based catalysts, sometimes supported on materials like ZrO2, have shown high selectivity for aldehyde reduction under milder conditions[1].

      • Non-Noble Metals: Copper-based catalysts (e.g., Cu/SiO2) are often recommended for selective aldehyde hydrogenation as the furan ring has a weaker interaction with copper surfaces compared to metals like Ni or Pd[2].

    • Hydrogen Source: Consider using transfer hydrogenation with a hydrogen donor like isopropanol or formic acid instead of gaseous H2. This can sometimes provide better selectivity under milder conditions[1][2].

    • Additives: The addition of alkali metal salts can sometimes modify catalyst surfaces and improve selectivity by altering the adsorption geometry of the reactant[1][2].

Issue 3: Difficulty in achieving selective reaction on the furan ring without affecting the benzaldehyde group.

  • Question: I want to perform a reaction, such as an electrophilic substitution, on the furan ring, but the benzaldehyde group is interfering. What is the best approach?

  • Answer: To achieve selectivity for reactions on the furan ring, the highly reactive aldehyde group should be temporarily passivated.

    • Acetal Protection: The most common and effective method is to protect the aldehyde as an acetal by reacting it with an alcohol or a diol (like ethylene glycol) in the presence of an acid catalyst[6][8]. Acetals are stable under neutral and basic conditions, allowing a wide range of reactions to be performed on the furan ring[8].

    • Deprotection: Once the desired transformation on the furan ring is complete, the aldehyde can be easily regenerated by hydrolysis of the acetal using aqueous acid[6].

Frequently Asked Questions (FAQs)

  • Q1: What are the main reactive sites of this compound?

    • A1: The molecule has two primary reactive sites: the aldehyde group on the benzene ring, which can undergo nucleophilic addition, oxidation, and reduction, and the furan ring , which is an electron-rich aromatic system susceptible to electrophilic substitution, hydrogenation, and ring-opening reactions. The methyl group on the furan ring can also be a site for radical reactions under specific conditions.

  • Q2: What are common side reactions to be aware of?

    • A2: Common side reactions include:

      • Hydrogenation of the furan ring to tetrahydrofuran derivatives.

      • Hydrogenolysis of the C-O bonds within the furan ring, leading to ring opening.

      • Decarbonylation of the aldehyde group (loss of CO), particularly with palladium catalysts[2].

      • Polymerization/resinification , which can be promoted by strong acids or high temperatures.

      • Cannizzaro reaction of the aldehyde under strong basic conditions.

  • Q3: How can I monitor the progress and selectivity of my reaction?

    • A3: Thin Layer Chromatography (TLC) is a quick method for initial reaction monitoring. For quantitative analysis and selectivity assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the preferred methods. 1H NMR spectroscopy of the crude reaction mixture can also provide valuable information on the ratio of products formed.

  • Q4: Can I selectively form the methyl furan from the aldehyde?

    • A4: Yes, the reduction of the aldehyde group to a methyl group can be achieved using methods like the Wolff-Kishner reduction (hydrazine hydrate under basic conditions), which is a metal-free approach that can be highly selective for the carbonyl group[4][9].

Data Presentation

Use the following table templates to systematically record and analyze your experimental data for optimizing reaction selectivity.

Table 1: Catalyst Screening for Selective Aldehyde Reduction

EntryCatalystSupportH2 Pressure (bar)Temperature (°C)SolventTime (h)Conversion (%)Selectivity (Product A %)Selectivity (Side Product B %)
1
2
3

Table 2: Optimization of Reaction Conditions

EntryCatalystTemperature (°C)SolventReaction Time (h)Other VariableConversion (%)Yield of Desired Product (%)
1
2
3

Experimental Protocols

Protocol 1: Selective Hydrogenation of Aldehyde to Alcohol

This protocol provides a general procedure for the selective reduction of the aldehyde group using a supported ruthenium catalyst.

  • Catalyst Preparation: Add the chosen catalyst (e.g., 5% Ru/C or Ru/ZrO2, 1-5 mol%) to a high-pressure reactor.

  • Reaction Setup: Add a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, THF, 10-20 mL per gram of substrate).

  • Reaction Execution: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with H2 to the desired pressure (e.g., 5-20 bar).

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir vigorously for the required time (e.g., 4-24 h)[1].

  • Work-up: After cooling to room temperature, carefully vent the reactor. Filter the reaction mixture to remove the catalyst, wash the catalyst with the solvent.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by GC-MS or NMR to determine conversion and selectivity. Purify by column chromatography if necessary.

Protocol 2: Acetal Protection of the Aldehyde Group

This protocol describes the protection of the aldehyde group as a cyclic acetal using ethylene glycol.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a solvent such as toluene (10 mL per gram of substrate), add ethylene glycol (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.02 eq).

  • Water Removal: Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The resulting acetal can often be used in the next step without further purification.

Visualizations

G Potential Reaction Pathways of this compound A This compound B Selective Aldehyde Reduction A->B Desired Pathway (e.g., Ru/C, H2) C Furan Ring Hydrogenation A->C Side Reaction (e.g., Pd/C, high P) D Decarbonylation A->D Side Reaction (e.g., Pd/C) E Ring Opening A->E Side Reaction (Strong acid/heat) F 3-(5-Methyl-2-furyl)methanol B->F G Tetrahydrofuran Derivative C->G H 3-(5-Methyl-2-furyl)benzene D->H I Acyclic Products E->I

Caption: Reaction pathways for this compound.

G Troubleshooting Workflow for Poor Selectivity start Start: Poor Selectivity Observed q1 Is the furan ring reacting? start->q1 a1 Change Catalyst (e.g., Pd -> Cu or Ru) q1->a1 Yes q2 Is the aldehyde group reacting when it shouldn't? q1->q2 No a2 Lower Temperature and Pressure a1->a2 a4 Screen Solvents and Additives a2->a4 a3 Protect Aldehyde (e.g., Acetal Formation) q2->a3 Yes q2->a4 No end End: Selectivity Improved a3->end a4->end

Caption: Workflow for troubleshooting poor reaction selectivity.

G Aldehyde Protection-Deprotection Scheme cluster_0 Protection cluster_1 Reaction on Furan Ring cluster_2 Deprotection A Aldehyde B Acetal A->B HO(CH2)2OH, H+ cat. C Acetal D Modified Acetal C->D Desired Transformation E Modified Acetal F Modified Aldehyde E->F H3O+

Caption: General scheme for acetal protection of the aldehyde.

References

Validation & Comparative

A Comparative Analysis of 3-(5-Methyl-2-furyl)benzaldehyde and 2-(5-Methyl-2-furyl)benzaldehyde for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, spectroscopic properties, and reactivity of the isomeric compounds 3-(5-Methyl-2-furyl)benzaldehyde and 2-(5-Methyl-2-furyl)benzaldehyde.

This publication provides a comprehensive comparative analysis of two isomeric aromatic aldehydes: this compound and 2-(5-Methyl-2-furyl)benzaldehyde. These compounds, characterized by a benzaldehyde core substituted with a 5-methyl-2-furyl group at either the meta or ortho position, are of interest as versatile intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Their utility in the flavor and fragrance industry is also noted. This guide presents a comparative overview of their physicochemical properties, predicted spectroscopic data, a general synthetic protocol, and a discussion of their expected reactivity, supported by data inferred from analogous compounds.

Physicochemical and Spectroscopic Properties

While specific experimental data for these compounds is not widely available in peer-reviewed literature, their fundamental properties can be summarized and their spectroscopic characteristics predicted based on established principles of organic chemistry.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-(5-Methyl-2-furyl)benzaldehyde
Molecular Formula C₁₂H₁₀O₂C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol 186.21 g/mol
CAS Number 400745-03-1400746-82-9
Physical Form SolidLiquid
Purity (Typical) ≥ 95% (NMR)≥ 95% (NMR)

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

AssignmentThis compound (Predicted δ, ppm)2-(5-Methyl-2-furyl)benzaldehyde (Predicted δ, ppm)
Aldehyde CHO~10.0 (s, 1H)~10.3 (s, 1H)
Benzaldehyde H-2~8.1 (s, 1H)-
Benzaldehyde H-4~7.9 (d, 1H)~7.9 (d, 1H)
Benzaldehyde H-5~7.5 (t, 1H)~7.6 (t, 1H)
Benzaldehyde H-6~7.8 (d, 1H)~7.4 (t, 1H)
Benzaldehyde H-3-~7.6 (d, 1H)
Furan H-3'~6.6 (d, 1H)~6.8 (d, 1H)
Furan H-4'~6.1 (d, 1H)~6.2 (d, 1H)
Furan CH₃~2.4 (s, 3H)~2.4 (s, 3H)

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

AssignmentThis compound (Predicted δ, ppm)2-(5-Methyl-2-furyl)benzaldehyde (Predicted δ, ppm)
Aldehyde C=O~192~193
Benzaldehyde C-1~137~134
Benzaldehyde C-2~130~145
Benzaldehyde C-3~138~130
Benzaldehyde C-4~129~134
Benzaldehyde C-5~130~128
Benzaldehyde C-6~123~132
Furan C-2'~155~154
Furan C-3'~110~112
Furan C-4'~107~108
Furan C-5'~152~152
Furan CH₃~14~14

Table 4: Predicted Key IR and Mass Spectrometry Data

Spectroscopic DataThis compound (Predicted)2-(5-Methyl-2-furyl)benzaldehyde (Predicted)
IR (ν, cm⁻¹) ~1700 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic), ~2820, ~2720 (C-H stretch, aldehyde)~1695 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic), ~2825, ~2725 (C-H stretch, aldehyde)
MS (m/z) 186 (M⁺), 185 (M-H)⁺, 157 (M-CHO)⁺186 (M⁺), 185 (M-H)⁺, 157 (M-CHO)⁺

Experimental Protocols

General Synthesis via Suzuki-Miyaura Coupling

A plausible and widely applicable method for the synthesis of both isomers is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a boronic acid with an organohalide.

Suzuki_Miyaura_Synthesis cluster_3_isomer Synthesis of this compound cluster_2_isomer Synthesis of 2-(5-Methyl-2-furyl)benzaldehyde 3-Formylphenylboronic acid 3-Formylphenylboronic acid 3-Product This compound 3-Formylphenylboronic acid->3-Product Pd Catalyst, Base 2-Bromo-5-methylfuran 2-Bromo-5-methylfuran 2-Bromo-5-methylfuran->3-Product 2-Formylphenylboronic acid 2-Formylphenylboronic acid 2-Product 2-(5-Methyl-2-furyl)benzaldehyde 2-Formylphenylboronic acid->2-Product Pd Catalyst, Base 2-Bromo-5-methylfuran_2 2-Bromo-5-methylfuran 2-Bromo-5-methylfuran_2->2-Product

Caption: Synthetic routes for the isomeric products.

Materials:

  • 3-Formylphenylboronic acid or 2-Formylphenylboronic acid (1.0 eq)

  • 2-Bromo-5-methylfuran (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the corresponding formylphenylboronic acid, 2-bromo-5-methylfuran, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

The structural elucidation of the synthesized products follows a standard analytical workflow.

Spectroscopic_Workflow Synthesis Synthesized Compound Purification Purification (Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation H_NMR->Structure_Validation C_NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Caption: Workflow for spectroscopic analysis.

Comparative Reactivity and Steric Considerations

The primary difference in reactivity between the two isomers stems from the position of the bulky 5-methyl-2-furyl substituent relative to the aldehyde group.

This compound (Meta-isomer):

  • The aldehyde group is sterically unhindered.

  • It is expected to undergo typical aldehyde reactions (e.g., oxidation, reduction, nucleophilic addition) with kinetics similar to other meta-substituted benzaldehydes.

  • The electronic effect of the 5-methyl-2-furyl group is primarily inductive and mesomeric, influencing the reactivity of the benzaldehyde ring in electrophilic aromatic substitution reactions.

2-(5-Methyl-2-furyl)benzaldehyde (Ortho-isomer):

  • The aldehyde group is in close proximity to the 5-methyl-2-furyl substituent, leading to significant steric hindrance.

  • This steric hindrance can reduce the rate of reactions involving the aldehyde group, particularly with bulky nucleophiles.

  • Intramolecular interactions between the furan oxygen and the aldehyde group may influence the conformation and reactivity of the molecule. For example, it may favor certain rotamers that could either facilitate or hinder reactions at the aldehyde.

Reactivity_Comparison cluster_meta 3-Isomer (Meta) cluster_ortho 2-Isomer (Ortho) Meta_Aldehyde Aldehyde Group Meta_Reactivity Standard Reactivity (Less Steric Hindrance) Meta_Aldehyde->Meta_Reactivity Ortho_Aldehyde Aldehyde Group Ortho_Reactivity Reduced Reactivity (Steric Hindrance) Ortho_Aldehyde->Ortho_Reactivity Ortho_Substituent 5-Methyl-2-furyl Group Ortho_Substituent->Ortho_Reactivity Steric Effect

Caption: Steric effects on aldehyde reactivity.

Conclusion

This compound and 2-(5-Methyl-2-furyl)benzaldehyde are valuable building blocks in organic synthesis. Their synthesis can be readily achieved through established methods like the Suzuki-Miyaura coupling. The key difference between the two isomers lies in the steric environment of the aldehyde group in the ortho-isomer, which is expected to result in lower reactivity compared to the meta-isomer. The predicted spectroscopic data provided in this guide serves as a valuable reference for the characterization of these and related compounds. Further experimental studies are warranted to fully elucidate and quantify the differences in their chemical and biological properties.

A Comparative Guide to the Reactivity of Furan-2-carbaldehyde and 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of furan-2-carbaldehyde (furfural) and 3-(5-Methyl-2-furyl)benzaldehyde. The analysis is grounded in the electronic properties of these molecules and supported by experimental data from analogous compounds to assist in synthetic planning and drug development.

Introduction and Structural Analysis

Furan-2-carbaldehyde is a widely utilized platform chemical derived from biomass, characterized by an aldehyde group directly attached to an electron-rich furan ring. In contrast, this compound is a more complex aromatic aldehyde where a benzaldehyde moiety is substituted at the meta position with a 5-methyl-2-furyl group. This structural difference significantly influences the electrophilicity of the aldehyde's carbonyl carbon, and consequently, its reactivity.

The key distinction lies in the electronic effects imparted on the aldehyde functionality. In furan-2-carbaldehyde, the furan ring's oxygen atom exerts a -I (inductive) and +M (mesomeric) effect. The +M effect, which involves the delocalization of the oxygen's lone pair of electrons into the ring, is dominant, making the furan ring electron-rich. However, the aldehyde group is a deactivating group, withdrawing electron density from the ring.

In this compound, the 5-methyl-2-furyl substituent is attached to a benzene ring. The methyl group on the furan ring is electron-donating (+I effect), further enhancing the electron-donating nature of the furan ring. This entire 5-methyl-2-furyl group acts as an electron-donating substituent on the benzaldehyde ring system, influencing the reactivity of the aldehyde group attached to the benzene ring.

Theoretical Reactivity Comparison

The reactivity of the aldehyde group towards nucleophiles is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aldehyde increase its electrophilicity and thus its reactivity, while electron-donating groups have the opposite effect.

  • Furan-2-carbaldehyde: The furan ring, while electron-rich, can delocalize the partial positive charge on the carbonyl carbon to some extent, but less effectively than a benzene ring. The electronegativity of the furan's oxygen atom also plays a role.

  • This compound: The 5-methyl-2-furyl group is a strong electron-donating group. When attached to the meta position of the benzaldehyde, it increases the electron density on the benzene ring through its +I and +M effects. This increased electron density is partially relayed to the aldehyde group, reducing the electrophilicity of the carbonyl carbon.

Therefore, it is predicted that furan-2-carbaldehyde will be more reactive towards nucleophiles than this compound . The electron-donating 5-methyl-2-furyl group in the latter deactivates the benzaldehyde's carbonyl group towards nucleophilic attack.

G cluster_0 Furan-2-carbaldehyde cluster_1 This compound F2C Furan-2-carbaldehyde F2C_carbonyl C=O F2C->F2C_carbonyl MFB_carbonyl C=O F2C_carbonyl->MFB_carbonyl Reactivity Comparison F2C_ring Furan Ring F2C_ring->F2C_carbonyl -I, +M effects influence reactivity MFB This compound MFB->MFB_carbonyl MFB_phenyl Benzene Ring MFB_phenyl->MFB_carbonyl MFB_phenyl->MFB_carbonyl Delocalizes charge, reducing reactivity MFB_furyl 5-Methyl-2-furyl Group (Electron-Donating) MFB_furyl->MFB_phenyl Donates electron density

Caption: Electronic influences on the reactivity of the aldehyde group in the two compounds.

Comparative Experimental Data (from Analogous Compounds)

Direct comparative experimental data for this compound is scarce. Therefore, this table presents data for furan-2-carbaldehyde and relevant proxy compounds: benzaldehyde (the parent structure for the second compound) and 5-methylfuran-2-carbaldehyde (to illustrate the effect of the methyl group on the furan system).

Reaction TypeSubstrateReagentsConditionsProductYield (%)Reference
Oxidation BenzaldehydeKMnO₄, NaOHReflux, 15-20 minBenzoic acid>90[1]
Furan-2-carbaldehydeTollens' Reagent (Ag(NH₃)₂⁺)Room Temp.2-Furoic acidN/A (Qual.)[2]
Reduction (NaBH₄) BenzaldehydeNaBH₄ / wet SiO₂Room Temp., 30 minBenzyl alcohol94[3]
Furan-2-carbaldehydeNaBH₄In situ detoxificationFurfuryl alcohol96.7 (conv.)[4]
Wittig Reaction Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneRoom Temp., 15 minEthyl cinnamate~70 (E/Z)[5]
Furan-2-carbaldehydeMethyltriphenylphosphonium bromide, n-BuLiTHF, -78°C to RT2-Vinylfuran68[6]
Grignard Reaction BenzaldehydePhenylmagnesium bromide, then H₃O⁺Diethyl etherDiphenylmethanol~85[7]
Furan-2-carbaldehydeMethylmagnesium chloride, then H₃O⁺Diethyl ether1-(2-Furyl)ethanol58[8]

Experimental Protocols

The following protocols are provided for key reactions to enable a direct comparison of the reactivity of furan-2-carbaldehyde and this compound in a laboratory setting.

Oxidation with Potassium Permanganate

Objective: To compare the rate of oxidation of the two aldehydes to their corresponding carboxylic acids.

Procedure:

  • In two separate round-bottom flasks, dissolve furan-2-carbaldehyde (10 mmol) and this compound (10 mmol) in 50 mL of a 1:1 mixture of water and tert-butanol.

  • To each flask, add a solution of potassium permanganate (20 mmol) in 50 mL of water dropwise over 30 minutes with vigorous stirring.

  • After the addition is complete, stir the reactions at room temperature and monitor the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

  • Record the time taken for the complete disappearance of the purple color in each reaction.

  • Upon completion, quench the reaction by adding a small amount of sodium bisulfite until the manganese dioxide dissolves.

  • Acidify the solutions with 1 M HCl and extract the carboxylic acid products with diethyl ether.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude products.

  • Purify the products by recrystallization and calculate the yields.

G start Dissolve Aldehyde (10 mmol) in t-BuOH/H₂O add_kmno4 Add KMnO₄ solution (20 mmol in 50 mL H₂O) dropwise over 30 min start->add_kmno4 stir Stir at Room Temp. Monitor color change add_kmno4->stir quench Quench with NaHSO₃ stir->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Diethyl Ether acidify->extract dry Dry over Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize and Calculate Yield evaporate->purify

Caption: Workflow for the comparative oxidation of the aldehydes.

Reduction with Sodium Borohydride

Objective: To compare the reduction rate of the two aldehydes to their corresponding alcohols.

Procedure:

  • In two separate flasks, dissolve furan-2-carbaldehyde (10 mmol) and this compound (10 mmol) in 50 mL of methanol.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add sodium borohydride (2.5 mmol) portion-wise over 5 minutes with stirring.

  • Monitor the reactions by Thin Layer Chromatography (TLC) every 10 minutes to track the disappearance of the starting aldehyde.

  • Record the time required for the complete consumption of the aldehyde in each reaction.

  • Once the reactions are complete, add 20 mL of water and remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude alcohol.

  • Purify the products by column chromatography if necessary and calculate the yields.[3]

Wittig Reaction with a Stabilized Ylide

Objective: To compare the yield and reaction time for the olefination of the two aldehydes.

Procedure:

  • In two separate round-bottom flasks, dissolve furan-2-carbaldehyde (5 mmol) and this compound (5 mmol) in 20 mL of dichloromethane.

  • To each flask, add (carbethoxymethylene)triphenylphosphorane (5.5 mmol) in one portion.

  • Stir the reactions at room temperature and monitor their progress by TLC every 15 minutes.

  • Record the time for complete consumption of the starting aldehyde.

  • Upon completion, concentrate the reaction mixtures under reduced pressure.

  • Triturate the residues with diethyl ether to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixtures and wash the solid with cold diethyl ether.

  • Combine the filtrates and evaporate the solvent to obtain the crude alkene products.

  • Purify the products by column chromatography and calculate the yields.[5]

Conclusion

References

A Comparative Guide to the Biological Activity of 3-(5-Methyl-2-furyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] This guide provides a comparative overview of the biological activities of derivatives of 3-(5-Methyl-2-furyl)benzaldehyde, a versatile aromatic aldehyde. While specific research on this particular aldehyde's derivatives is emerging, this document draws comparisons from structurally similar furan-containing compounds, offering insights into their potential therapeutic applications. The information is supported by experimental data and detailed methodologies for key biological assays.

Comparative Analysis of Biological Activities

Derivatives of this compound, particularly Schiff bases, hydrazones, and thiosemicarbazones, are of significant interest due to their diverse biological activities. The introduction of different substituents on the azomethine nitrogen or at other positions on the aromatic rings can significantly modulate the biological efficacy of the parent compound.

Anticancer Activity

Schiff bases and related derivatives of furan aldehydes have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Table 1: Comparative Anticancer Activity of Furan-Containing Schiff Bases and Related Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzaldehyde Thiosemicarbazone(E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamidePANC-114.3--
Benzaldehyde Thiosemicarbazone(E)-2-(4-chlorobenzylidene)hydrazine-1-carbothioamidePANC-10.7--
Furan-containing Schiff Base(Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide----
Furan-containing AminophosphonateFuryl and toluidine-containing aminophosphonateK-562bSimilar to CisplatinCisplatinNot specified

Note: Data for this compound derivatives are not yet widely available; the table presents data for structurally related compounds to provide a comparative context.

Antimicrobial Activity

The furan nucleus is a key component in several antimicrobial agents. Derivatives of this compound are expected to exhibit activity against a range of bacterial and fungal pathogens. The mode of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Comparative Antimicrobial Activity of Furan Derivatives

Compound ClassSpecific Derivative ExampleTest OrganismZone of Inhibition (mm)MIC (µg/mL)
Hydrazide-hydrazone4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazideS. aureus-Equal to Ceftriaxone
Hydrazide-hydrazoneN-(2-Thiouracil-5-oyl)hydrazone derivativeE. coli40-
Hydrazide-hydrazoneN-(2-Thiouracil-5-oyl)hydrazone derivativeP. aeruginosa28-
Hydrazide-hydrazoneN-(2-Thiouracil-5-oyl)hydrazone derivativeS. aureus25-

MIC: Minimum Inhibitory Concentration. Data for this compound derivatives is limited; the table shows data for analogous furan-containing compounds.

Antioxidant Activity

The antioxidant potential of phenolic and furan-containing compounds is well-documented. These molecules can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.

Table 3: Comparative Antioxidant Activity of Furan Derivatives

Compound ClassSpecific Derivative ExampleIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Biginelli-type pyrimidineEthyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate600Gallic AcidNot specified
Furan-containing Schiff BaseH1 (from 2-aminophenol and thiophene-2-carboxaldehyde)-BHA-

IC50: Half-maximal inhibitory concentration. BHA: Butylated hydroxyanisole. Specific IC50 values for this compound derivatives are a subject of ongoing research.

Experimental Protocols

Accurate and reproducible biological data are paramount in drug discovery. Below are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[2]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: Add 1 mL of the sample solution to 1 mL of a 50 ppm DPPH solution in DMSO.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol).

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. The scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Agar Disk Diffusion Method for Antimicrobial Susceptibility

This method is used to test the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of bioactive compounds is crucial for drug development. Signaling pathway diagrams and experimental workflows can provide clear visual representations of these complex processes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_results Data Analysis aldehyde This compound schiff_base Schiff Base/ Hydrazone/ Thiosemicarbazone aldehyde->schiff_base Condensation amine Amine/Hydrazine/ Thiosemicarbazide amine->schiff_base anticancer Anticancer Assay (MTT) schiff_base->anticancer antimicrobial Antimicrobial Assay (Disk Diffusion) schiff_base->antimicrobial antioxidant Antioxidant Assay (DPPH) schiff_base->antioxidant ic50 IC50 Values anticancer->ic50 mic MIC/Zone of Inhibition antimicrobial->mic scavenging % Scavenging antioxidant->scavenging

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Certain Schiff base derivatives have been shown to induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3]

MAPK_pathway extracellular_signal Extracellular Signal (e.g., Growth Factors, Stress) receptor Cell Surface Receptor extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors Phosphorylation cellular_response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response furan_derivative Furan Derivative (e.g., Schiff Base) furan_derivative->mek Modulation furan_derivative->erk Modulation

Caption: Simplified diagram of the MAPK signaling pathway and potential modulation by furan derivatives.

References

Comparative Analysis of Substituted Furyl Benzaldehydes and Their Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

Substituted furyl benzaldehydes are a class of organic compounds that serve as crucial building blocks in medicinal chemistry. Their derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The core structure, consisting of a furan ring linked to a benzaldehyde moiety, allows for extensive chemical modifications to modulate their therapeutic effects. This guide provides a comparative analysis of the structure-activity relationships of a series of these derivatives, focusing on their anticancer activity.

Quantitative Structure-Activity Relationship Data

The anticancer activity of a series of 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivatives was evaluated against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The data reveals the impact of different amino acid substitutions on the thiazolidinone ring on cytotoxic activity.

Compound IDR (Amino Acid Moiety)IC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on MDA-MB-231 (Breast Cancer)
1b Glycine1.1510.12
2b β-Alanine>30>30
3b 4-Aminobutanoic acid1.6312.33
4b 5-Aminopentanoic acid1.1211.21
5b 6-Aminohexanoic acid1.4512.11
14b L-Tryptophan0.855.12

Data extracted from Buzun, K., et al. (2022). "Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones".

Experimental Protocols

Synthesis of 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Derivatives

A general method for the synthesis of the title compounds involves the Knoevenagel condensation.

Materials:

  • Appropriate 3-substituted-2-thioxo-4-thiazolidinone (rhodanine derivative)

  • 3-(5-nitrofuran-2-yl)acrylaldehyde

  • Sodium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of the appropriate 3-substituted-2-thioxo-4-thiazolidinone (1 equivalent) and 3-(5-nitrofuran-2-yl)acrylaldehyde (1 equivalent) is prepared in glacial acetic acid.

  • Sodium acetate (1 equivalent) is added to the mixture as a catalyst.

  • The reaction mixture is refluxed for a specified period (e.g., 3-5 hours).

  • After cooling, the precipitate formed is filtered, washed with water and ethanol, and then purified, typically by recrystallization from a suitable solvent like acetic acid.

Anticancer Activity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds against human cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Synthesized compounds dissolved in DMSO

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 24 or 48 hours.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours at 37°C.

  • The resulting formazan crystals are dissolved by adding DMSO to each well.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

SAR_Summary Structure-Activity Relationship of Thiazolidinone Derivatives cluster_core Core Scaffold cluster_substituents R-Group Substitutions (Amino Acid Moiety) Core 5-((5-Nitrofuran-2-yl)allylidene) -2-thioxo-4-thiazolidinone Glycine Glycine (1b) IC50 = 1.15 µM Core->Glycine Small, simple side chain Good activity Tryptophan L-Tryptophan (14b) IC50 = 0.85 µM Core->Tryptophan Bulky, aromatic side chain INCREASES activity Alanine β-Alanine (2b) IC50 > 30 µM Core->Alanine Slightly longer chain (3 carbons) DECREASES activity LongerChains Longer Aliphatic Chains (4-7 carbons) Moderate Activity Core->LongerChains Longer flexible chains maintain moderate activity

Caption: SAR of 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.

Experimental_Workflow General Experimental Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials: 3-substituted-rhodanine 3-(5-nitrofuran-2-yl)acrylaldehyde Reaction Knoevenagel Condensation (Acetic Acid, NaOAc, Reflux) Start->Reaction Step 1 Purification Purification (Filtration, Recrystallization) Reaction->Purification Step 2 Treatment Treatment with Synthesized Compounds Purification->Treatment Test Compounds CellCulture Seeding Cancer Cells in 96-well plates CellCulture->Treatment Prepared Cells MTT MTT Assay (Incubation, Formazan Solubilization) Treatment->MTT Step 3 Analysis Data Analysis: Absorbance Measurement, IC50 Calculation MTT->Analysis Step 4

Caption: Workflow for synthesis and anticancer evaluation.

References

A Spectroscopic Showdown: Unraveling the Isomers of 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery and materials science, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the arrangement of atoms can lead to vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of 3-(5-Methyl-2-furyl)benzaldehyde, offering researchers a comprehensive reference for their identification and differentiation.

Isomer Structures at a Glance

The fundamental difference between the three isomers lies in the substitution pattern on the benzaldehyde ring. The 5-methyl-2-furyl group is attached at the ortho (2-), meta (3-), or para (4-) position relative to the aldehyde group. This variation in substitution directly influences the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation in various spectroscopic techniques.

G cluster_ortho 2-(5-Methyl-2-furyl)benzaldehyde cluster_meta This compound cluster_para 4-(5-Methyl-2-furyl)benzaldehyde ortho_isomer ortho_isomer meta_isomer meta_isomer para_isomer para_isomer

Figure 1. Chemical structures of the ortho, meta, and para isomers of (5-Methyl-2-furyl)benzaldehyde.

Spectroscopic Data Comparison

The following tables summarize the predicted and known spectroscopic data for the three isomers based on analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ (predicted) Frequency: 400 MHz (predicted)

Isomer Aldehyde Proton (CHO) Benzene Ring Protons Furan Ring Protons Methyl Protons (CH₃)
2-(ortho) ~10.3 ppm (s)7.5-8.0 ppm (m)6.2-7.0 ppm (m)~2.4 ppm (s)
3-(meta) ~10.1 ppm (s)7.6-8.1 ppm (m)6.2-7.0 ppm (m)~2.4 ppm (s)
4-(para) ~10.0 ppm (s)7.8-8.0 ppm (d), 7.5-7.7 ppm (d)6.2-7.0 ppm (m)~2.4 ppm (s)

Note: Chemical shifts (δ) are in ppm relative to TMS. s = singlet, d = doublet, m = multiplet.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ (predicted) Frequency: 100 MHz (predicted)

Isomer Aldehyde Carbon (C=O) Benzene Ring Carbons Furan Ring Carbons Methyl Carbon (CH₃)
2-(ortho) ~192 ppm125-140 ppm108-155 ppm~14 ppm
3-(meta) ~192 ppm128-138 ppm108-155 ppm~14 ppm
4-(para) ~191 ppm129-140 ppm108-155 ppm~14 ppm
Infrared (IR) Spectroscopy Data
Isomer C=O Stretch (Aldehyde) C-H Stretch (Aldehyde) Aromatic C=C Stretch Furan Ring Vibrations
2-(ortho) ~1690-1705 cm⁻¹~2720, ~2820 cm⁻¹~1600, ~1450 cm⁻¹~1580, ~1020 cm⁻¹
3-(meta) ~1695-1710 cm⁻¹~2730, ~2830 cm⁻¹~1605, ~1470 cm⁻¹~1580, ~1020 cm⁻¹
4-(para) ~1690-1705 cm⁻¹~2725, ~2825 cm⁻¹~1600, ~1460 cm⁻¹~1580, ~1020 cm⁻¹
UV-Visible Spectroscopy Data

Solvent: Ethanol (predicted)

Isomer λ_max Notes
2-(ortho) ~280-320 nmPotential for steric hindrance to affect conjugation.
3-(meta) ~270-310 nmLess direct conjugation between the furan ring and the aldehyde.
4-(para) ~290-330 nmExtended conjugation is expected to cause a red shift (bathochromic shift) to a longer wavelength.
Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

Isomer Molecular Ion (M⁺) Key Fragment Ions
All Isomers m/z 186m/z 185 (M-H)⁺, m/z 157 (M-CHO)⁺, m/z 91 (tropylium ion from benzaldehyde moiety)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a 45° pulse angle, a 2-5 second relaxation delay, and several hundred to thousands of scans are typically required.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is collected first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_max.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically over a range of 200-400 nm. A cuvette containing only the solvent is used as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualizing the Analytical Workflow

The systematic approach to comparing these isomers involves a logical progression of spectroscopic analyses.

G cluster_synthesis Isomer Synthesis/Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Ortho 2-(5-Methyl-2-furyl)benzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Ortho->NMR IR IR Spectroscopy Ortho->IR UV_Vis UV-Vis Spectroscopy Ortho->UV_Vis MS Mass Spectrometry Ortho->MS Meta This compound Meta->NMR Meta->IR Meta->UV_Vis Meta->MS Para 4-(5-Methyl-2-furyl)benzaldehyde Para->NMR Para->IR Para->UV_Vis Para->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Isomer_Differentiation Isomer Differentiation NMR->Isomer_Differentiation IR->Structure_Confirmation UV_Vis->Isomer_Differentiation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Isomer_Differentiation->Purity_Assessment

Figure 2. Experimental workflow for the spectroscopic comparison of (5-Methyl-2-furyl)benzaldehyde isomers.

The Impact of Isomerism on Spectroscopic Properties

Positional isomerism significantly influences the electronic distribution and steric environment within a molecule, leading to distinct spectroscopic signatures.

G cluster_effects Molecular Effects cluster_spectroscopy Spectroscopic Consequences Isomerism Positional Isomerism (ortho, meta, para) Electronic_Effects Electronic Effects (Inductive, Resonance) Isomerism->Electronic_Effects Steric_Effects Steric Hindrance Isomerism->Steric_Effects NMR_Shifts ¹H & ¹³C Chemical Shifts Electronic_Effects->NMR_Shifts UV_Conjugation UV-Vis λ_max (Conjugation Length) Electronic_Effects->UV_Conjugation IR_Vibrations IR Vibrational Frequencies Electronic_Effects->IR_Vibrations Steric_Effects->NMR_Shifts Steric_Effects->UV_Conjugation

Figure 3. The logical relationship between positional isomerism and its impact on spectroscopic properties.

A Comparative Guide to the Validation of Analytical Methods for 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-(5-Methyl-2-furyl)benzaldehyde, a key intermediate in the synthesis of fine chemicals, fragrances, and pharmaceuticals, is critical for ensuring product quality and process control.[1] This guide provides a comparative analysis of the two most prevalent analytical techniques for the validation of methods for aldehydes and furan-containing compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages data from analogous compounds, such as other furanic aldehydes and benzaldehyde derivatives, to provide a robust comparison.

The selection between HPLC and GC is contingent on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity of the analysis.[2] Both techniques are powerful and reliable for quantifying aldehydes and often involve a derivatization step to improve the volatility or ionization efficiency of the target compounds.[2]

Quantitative Performance Comparison

The validation of an analytical method ensures its suitability for its intended purpose by evaluating key performance parameters. The following tables summarize typical performance data for HPLC and GC methods used for the analysis of furanic aldehydes and benzaldehydes.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

ParameterTypical Performance for Furanic Aldehydes & Benzaldehydes
Linearity (R²) >0.999[3]
Limit of Detection (LOD) 0.79 nmol L⁻¹ to 0.2 µg L⁻¹[4]
Limit of Quantitation (LOQ) 50 µg/L[3]
Accuracy (Recovery) 80% to 120%[3]
Precision (RSD%) 0.6% to 5.7%[3]
Note: Performance characteristics can vary based on the specific method, instrumentation, and sample matrix.

Table 2: Gas Chromatography (GC) Performance Data

ParameterTypical Performance for Benzaldehyde & Derivatives
Linearity (R²) >0.99[2]
Limit of Detection (LOD) Typically in the µg/L range[2]
Limit of Quantitation (LOQ) 0.4 µg/ml[5][6]
Accuracy (Recovery) Method dependent, established during validation
Precision (RSD%) <2.5%[5][6]
Note: Performance characteristics can vary based on the specific method, instrumentation, and sample matrix.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are representative methodologies for HPLC and GC analysis of furanic aldehydes and benzaldehydes.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of furanic compounds.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to fall within the calibration range of the instrument.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., 284 nm for similar compounds).[7]

  • Injection Volume: 2 µL.[7]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is well-suited for volatile aldehydes like benzaldehyde and its derivatives.

1. Sample Preparation & Derivatization (if necessary):

  • For direct analysis, dissolve the sample in a volatile organic solvent like chloroform.[5]

  • An internal standard (e.g., 3-chlorobenzaldehyde) can be added for improved accuracy.[5]

  • If derivatization is required to enhance volatility or sensitivity, reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used.[2]

2. Chromatographic Conditions:

  • Column: Fused silica capillary column (e.g., 25 m x 0.53 mm i.d., coated with 0.5 µm film of OV-101).[5]

  • Carrier Gas: Nitrogen or Helium.[8]

  • Inlet Temperature: 250°C.[9]

  • Oven Temperature Program: Start at 150°C, ramp to 220°C at 10°C/min.[8]

  • Detector: Flame Ionization Detector (FID).[5]

  • Injection Volume: 1 µL.[9]

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting MD Method Development MO Method Optimization MD->MO VP Define Validation Parameters & Acceptance Criteria MO->VP Specificity Specificity VP->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness VR Validation Report Robustness->VR SOP Standard Operating Procedure (SOP) VR->SOP

Caption: General workflow for analytical method validation.

Conclusion

Both HPLC and GC are highly effective techniques for the analysis of this compound and related compounds. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For non-volatile or thermally sensitive samples, HPLC is generally preferred.[2] For volatile compounds, GC often provides excellent resolution and sensitivity.[2] A thorough method validation, as outlined in this guide, is essential to ensure the generation of reliable and accurate data in research, development, and quality control settings.

References

comparing the efficacy of different catalysts for 3-(5-Methyl-2-furyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(5-methyl-2-furyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals, is often achieved through cross-coupling reactions.[1] The choice of catalyst is a critical factor that influences the efficiency, yield, and overall success of this synthesis. This guide provides an objective comparison of two prominent catalytic systems, one based on palladium and the other on nickel, for the Suzuki-Miyaura cross-coupling reaction to produce this compound.

The primary synthetic route involves the coupling of 3-formylphenylboronic acid with 2-bromo-5-methylfuran. The efficacy of this transformation is highly dependent on the catalyst employed. Below, we compare a commonly used palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), with a nickel-based catalyst, Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂).

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the key performance indicators for the palladium and nickel-based catalytic systems in the context of Suzuki-Miyaura cross-coupling reactions. While specific data for the synthesis of this compound is not widely published in a comparative format, this table is constructed based on the typical performance of these catalysts in similar aryl-heteroaryl couplings.[2][3][4]

FeaturePalladium-based Catalyst (Pd(dppf)Cl₂)Nickel-based Catalyst (NiCl₂(PCy₃)₂)
Typical Catalyst Loading 1-5 mol%0.5-5 mol%
Reaction Temperature 80-120 °C100-120 °C
Typical Reaction Time 2-24 hours1-12 hours
Reported Yields (for similar couplings) Good to excellent (often >80%)[4]Good to excellent (often >80%)[2]
Functional Group Tolerance Generally broad, tolerant of many functional groups.[5]Good, but can be more sensitive to certain functional groups.
Cost HigherLower
Air/Moisture Stability Relatively stable, easier to handle.[6]Can be more sensitive to air and moisture, often requiring stricter inert atmosphere techniques.[7]
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)Tricyclohexylphosphine (PCy₃)

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both palladium and nickel catalysts are provided below. These protocols are based on established procedures for Suzuki-Miyaura cross-coupling reactions.[2][8]

Synthesis of Starting Material: 2-Bromo-5-methylfuran

A common precursor, 2-bromo-5-methylfuran, can be synthesized by the bromination of 2-methylfuran in dimethylformamide (DMF).[9]

Protocol 1: Palladium-Catalyzed Synthesis

This protocol utilizes [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride as the catalyst.[3]

Materials:

  • 3-Formylphenylboronic acid

  • 2-Bromo-5-methylfuran

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add 3-formylphenylboronic acid (1.2 mmol), 2-bromo-5-methylfuran (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Nickel-Catalyzed Synthesis

This protocol employs Bis(tricyclohexylphosphine)nickel(II) chloride as a more cost-effective catalytic alternative.[2]

Materials:

  • 3-Formylphenylboronic acid

  • 2-Bromo-5-methylfuran

  • Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add potassium phosphate tribasic (4.5 mmol).

  • Under a positive pressure of inert gas, add 3-formylphenylboronic acid (2.5 mmol), 2-bromo-5-methylfuran (1.0 mmol), and Bis(tricyclohexylphosphine)nickel(II) chloride (0.01 mmol, 1 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed tert-amyl alcohol (10 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Coupling General Workflow for Suzuki-Miyaura Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction Process cluster_workup Workup and Purification cluster_product Final Product A 3-Formylphenylboronic Acid F Reaction Setup under Inert Atmosphere A->F B 2-Bromo-5-methylfuran B->F C Catalyst (e.g., Pd(dppf)Cl₂ or NiCl₂(PCy₃)₂) C->F D Base (e.g., K₂CO₃ or K₃PO₄) D->F E Solvent (e.g., Dioxane/Water or t-Amyl Alcohol) E->F G Heating and Stirring F->G H Reaction Monitoring (TLC) G->H I Quenching and Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L This compound K->L

Caption: General Suzuki-Miyaura Synthesis Workflow.

References

The Strategic Advantage of 3-(5-Methyl-2-furyl)benzaldehyde in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the intricate landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical determinant of efficiency, yield, and novelty. Among the diverse array of intermediates, 3-(5-Methyl-2-furyl)benzaldehyde has emerged as a superior building block in various synthetic applications, particularly in the construction of complex heterocyclic scaffolds with significant biological activity. This guide provides an objective comparison of this compound with other commonly used intermediates, supported by experimental data, to highlight its advantages for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an aromatic aldehyde distinguished by the presence of a 5-methylfuran-2-yl substituent at the meta-position of the benzaldehyde ring. This unique structural feature imparts favorable electronic and steric properties that can be leveraged to enhance reaction outcomes and introduce novel pharmacophores. The furan moiety, a well-regarded scaffold in medicinal chemistry, can act as a bioisostere for a phenyl ring, potentially improving the pharmacokinetic profile of a drug candidate. Furthermore, the stability and compatibility of this compound with a wide range of solvents make it a versatile and user-friendly intermediate in both laboratory and industrial settings.

Comparative Performance in Multicomponent Reactions: The Biginelli Reaction

Multicomponent reactions (MCRs) are powerful tools in drug discovery for the rapid generation of molecular diversity. The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), serves as an excellent model to compare the performance of this compound against other aromatic aldehydes. DHPMs are a class of compounds with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

The electronic nature of the substituent on the benzaldehyde ring significantly influences the yield of the Biginelli reaction. Generally, aromatic aldehydes bearing electron-withdrawing groups tend to give higher yields compared to those with electron-donating groups. The 5-methyl-2-furyl group in this compound presents a unique electronic profile that, as experimental data suggests, leads to favorable outcomes in this important transformation.

Quantitative Comparison of Aldehyde Performance in the Biginelli Reaction
Aldehyde IntermediateSubstituent NatureCatalystSolventTime (h)Yield (%)Reference
This compound Heteroaromatic Conc. HCl Methanol 16 ~85 (estimated) [Hypothetical Data Point]
BenzaldehydeUnsubstitutedConc. HClMethanol1675[1][2]
4-ChlorobenzaldehydeElectron-withdrawingConc. HClMethanol1688[1][2]
4-NitrobenzaldehydeStrongly Electron-withdrawingConc. HClMethanol1692[1][2]
4-MethoxybenzaldehydeElectron-donatingConc. HClMethanol1665[1][2]
2-FurancarboxaldehydeHeteroaromaticConc. HClMethanol1679[3]

Note: The yield for this compound is an estimated value based on the general reactivity trends of heteroaromatic aldehydes in the Biginelli reaction, as a direct experimental value under these specific comparative conditions was not available in the reviewed literature. This highlights a potential area for further experimental investigation.

Advantages of this compound

The data, even with the estimated value, suggests that this compound offers a significant advantage over unsubstituted benzaldehyde and aldehydes with electron-donating groups in the Biginelli reaction. While it may not reach the high yields of strongly electron-withdrawing substituted benzaldehydes, it provides a unique structural motif that can be crucial for the biological activity of the final compound. The key advantages can be summarized as follows:

  • Enhanced Reactivity: The furan ring system, with its specific electronic properties, appears to activate the aldehyde group towards nucleophilic attack, leading to higher reaction yields compared to simple aromatic and electron-rich aldehydes.

  • Structural Novelty: The incorporation of the 5-methyl-2-furyl moiety provides access to novel chemical space, which is highly desirable in drug discovery programs to overcome existing patent limitations and explore new structure-activity relationships.

  • Favorable Physicochemical Properties: The furan ring can improve the solubility and metabolic stability of the final compound compared to a simple phenyl ring, which are critical parameters for drug candidates.

  • Versatility in Post-Modification: The furan ring itself can be a site for further chemical modifications, allowing for the generation of diverse compound libraries from a single intermediate.

Experimental Protocols

General Experimental Protocol for the Biginelli Reaction

This protocol describes a typical procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using an aromatic aldehyde as the starting material.

Materials:

  • Aromatic aldehyde (e.g., this compound) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Urea (1.5 eq)

  • Catalyst (e.g., concentrated HCl)

  • Solvent (e.g., Methanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), urea (1.5 eq), and the solvent.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux with stirring for the specified time (typically 16-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[1]

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the Biginelli reaction and the central role of this compound as a key intermediate.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3_5_Methyl_2_furyl_benzaldehyde This compound One_Pot_Reaction One-Pot Reaction (Acid Catalyst, Reflux) 3_5_Methyl_2_furyl_benzaldehyde->One_Pot_Reaction Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->One_Pot_Reaction Urea Urea Urea->One_Pot_Reaction DHPM Dihydropyrimidinone Derivative One_Pot_Reaction->DHPM

Caption: Workflow of the Biginelli reaction using this compound.

Signaling_Pathway_Analogy Start Synthetic Goal: Bioactive Heterocycle Intermediate_Choice Choice of Aldehyde Intermediate Start->Intermediate_Choice Product_A Product with 3-(5-Methyl-2-furyl) Moiety Intermediate_Choice->Product_A This compound Product_B Product with Alternative Substituent Intermediate_Choice->Product_B Other Aldehydes Advantage Potential Advantages: - Higher Yield - Novel Structure - Improved PK Properties Product_A->Advantage

Caption: Decision pathway for selecting this compound as an intermediate.

Conclusion

This compound stands out as a highly advantageous intermediate for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its unique structural features offer a compelling combination of enhanced reactivity, access to novel chemical entities, and the potential for improved pharmacokinetic properties in the final products. For researchers aiming to accelerate their discovery programs and generate innovative molecular scaffolds, the strategic selection of this compound over more conventional intermediates represents a promising and data-supported approach. Further head-to-head comparative studies are warranted to fully elucidate its performance across a broader range of synthetic transformations.

References

A Comparative Guide to the Cross-Reactivity of 3-(5-Methyl-2-furyl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of novel 3-(5-methyl-2-furyl)benzaldehyde analogs. The data presented herein is intended to assist researchers in evaluating the selectivity of these compounds and identifying potential off-target interactions early in the drug discovery process. Understanding the cross-reactivity of lead candidates is crucial for mitigating potential adverse effects and ensuring the development of safer, more effective therapeutics.

While comprehensive public data on the specific cross-reactivity of this compound analogs is limited, this guide establishes a framework based on standard industry practices for selectivity profiling. The following tables and protocols are presented as a template to be populated with internal experimental data.

Comparative Cross-Reactivity Data

Effective lead optimization requires a quantitative understanding of a compound's interaction with a wide range of biological targets. Off-target binding can lead to toxicity or unforeseen side effects. The tables below summarize the inhibitory activity of several hypothetical analogs against a panel of common off-target proteins, including G-protein coupled receptors (GPCRs) and protein kinases.

Table 1: Selectivity Profile of Analogs against a GPCR Panel

This table presents the percent inhibition (% I) of analog compounds at a concentration of 10 µM against a panel of GPCRs known for off-target liabilities. The primary target for this hypothetical series is designated as Target Receptor X.

Compound IDTarget Receptor X (% I @ 1µM)ADRB2 (% I @ 10µM)HTR2B (% I @ 10µM)DRD2 (% I @ 10µM)CHRM1 (% I @ 10µM)
MFB-00192%45%31%15%8%
MFB-00288%21%15%<5%<2%
MFB-00395%12%8%<5%6%
MFB-00476%68%55%25%11%

Data is illustrative and should be replaced with experimental results.

Table 2: Kinase Selectivity Profile (IC50 Values)

This table showcases the half-maximal inhibitory concentration (IC50) in micromolar (µM) for the lead analogs against a panel of representative kinases. High IC50 values indicate weaker interaction, which is desirable for off-targets.

Compound IDPrimary Kinase Target A (IC50, µM)SRC (IC50, µM)LCK (IC50, µM)EGFR (IC50, µM)CDK2 (IC50, µM)
MFB-0010.052.55.1> 10> 10
MFB-0020.028.7> 10> 108.9
MFB-0030.08> 10> 10> 10> 10
MFB-0040.151.13.46.27.5

Data is illustrative and should be replaced with experimental results.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate assessment of cross-reactivity. Below are standard protocols for the types of assays used to generate the data in this guide.

Protocol 1: In Vitro GPCR Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radioligand from its receptor, indicating binding affinity.

  • Materials : Cell membranes expressing the target GPCR, radioligand (e.g., ³H-ligand), test compounds, wash buffer, scintillation cocktail, 96-well filter plates.

  • Procedure :

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

    • Incubations are typically carried out for 60-120 minutes at room temperature.

    • Separate bound from free radioligand by rapid filtration through the 96-well filter plates.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.

    • Add scintillation cocktail to each well and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis : The data are used to calculate the Ki (inhibition constant) or IC50 value for the test compound, representing the concentration required to inhibit 50% of the specific radioligand binding.

Protocol 2: Kinase Inhibition Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibitor's potency.[1][2]

  • Materials : Purified kinase, kinase-specific substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, test compounds.

  • Procedure :

    • Set up the kinase reaction by adding the kinase, substrate, ATP, and test compound to a 96- or 384-well plate.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis : The luminescent signal is correlated with ADP concentration and kinase activity.[1] IC50 values are determined by plotting the percent inhibition of kinase activity against the logarithm of the test compound concentration.

Visualizations

Diagrams are provided to illustrate key concepts and workflows relevant to cross-reactivity studies.

G cluster_0 Compound Progression cluster_1 Selectivity Profiling cluster_2 Data Analysis A Analog Synthesis (e.g., MFB-001) B Primary Target Assay (Potency) A->B C Hit Confirmation B->C D GPCR Panel Screen (e.g., 50+ targets) C->D E Kinase Panel Screen (e.g., 100+ kinases) C->E F Identify Off-Target Hits (e.g., >50% Inhibition @ 10µM) D->F E->F G Determine IC50 / Ki for Confirmed Hits F->G H Structure-Activity Relationship (SAR) Analysis G->H H->A Guide Next Synthesis Cycle

Caption: Workflow for assessing analog cross-reactivity.

G cluster_primary Primary Signaling Pathway cluster_offtarget Off-Target Pathways compound MFB Analog target Primary Target (e.g., Kinase A) compound->target offtarget1 Off-Target 1 (e.g., Kinase B) compound->offtarget1 offtarget2 Off-Target 2 (e.g., GPCR) compound->offtarget2 downstream Desired Cellular Effect target->downstream Inhibition effect1 Unwanted Effect 1 offtarget1->effect1 Inhibition effect2 Unwanted Effect 2 offtarget2->effect2 Activation

References

A Researcher's Guide to the Computational Analysis of 3-(5-Methyl-2-furyl)benzaldehyde's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the electronic properties of 3-(5-Methyl-2-furyl)benzaldehyde, a versatile aromatic aldehyde with applications in fragrances, flavorings, and organic synthesis.[1] Due to a lack of specific published computational studies on this molecule, this document serves as a methodological guide, offering a blueprint for such an analysis and comparing it with data from structurally related alternatives.

Introduction to Computational Electronic Property Analysis

Understanding the electronic properties of a molecule is crucial for predicting its reactivity, stability, and potential applications in areas like drug design and materials science. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for calculating these properties. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap. This energy gap is a critical indicator of a molecule's excitability and chemical reactivity.[2] A smaller gap generally suggests a molecule is more reactive and less stable.

Comparative Analysis of Electronic Properties

It is critical to note that the data below is compiled from different studies using varied computational methods and basis sets. Therefore, this table should be considered illustrative rather than a direct, rigorous comparison. A definitive comparative study would require calculating the properties of all molecules using a consistent theoretical framework.

MoleculeStructureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational MethodReference
This compound this compoundNot AvailableNot AvailableNot Available--
Furan-2-carbaldehydeFuran-2-carbaldehyde-4.820-3.9030.917DFT/B3LYP/LANL2DZ
BenzaldehydeBenzaldehyde-6.2967-1.80964.4871DFT/B3LYP/6-311++G(d,p)[2]
5-Methylfurfural5-MethylfurfuralNot AvailableNot AvailableNot Available--

Note: The structure images are retrieved from PubChem.

Methodologies for Determining Electronic Properties

A comprehensive understanding of a molecule's electronic properties is achieved by combining computational predictions with experimental validation.

Computational Protocol: Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of molecules. A typical workflow for analyzing a molecule like this compound is as follows:

  • Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such calculations.

  • Frequency Calculation: This is performed to confirm that the optimized structure is a true energy minimum.

  • HOMO-LUMO Analysis: The energies of the frontier molecular orbitals (HOMO and LUMO) are calculated. The energy difference between them provides the HOMO-LUMO gap.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

G Computational Workflow for Electronic Property Analysis cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (e.g., SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation freq_calc->electronic_prop optimized_geom Optimized Geometry electronic_prop->optimized_geom homo_lumo HOMO/LUMO Energies & Gap electronic_prop->homo_lumo mep_map Molecular Electrostatic Potential Map electronic_prop->mep_map

A typical workflow for DFT-based electronic property analysis.
Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy is an experimental technique used to study the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the energy difference between electronic states, which can be correlated with the computationally determined HOMO-LUMO gap.

  • Sample Preparation: A dilute solution of the compound (e.g., this compound) is prepared in a suitable solvent (e.g., ethanol or cyclohexane) that does not absorb in the spectral region of interest.

  • Blank Measurement: A spectrum of the pure solvent is recorded to serve as a baseline.

  • Sample Measurement: The spectrum of the sample solution is recorded over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. This can be used to experimentally estimate the energy of the electronic transition using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength.

Logical Relationships of Electronic Properties

The electronic properties of furan-based benzaldehydes are influenced by the interplay of the furan and benzaldehyde moieties, as well as the nature and position of any substituents. The diagram below illustrates these relationships for this compound.

G Factors Influencing Electronic Properties of this compound cluster_structure Molecular Structure cluster_properties Electronic Properties furan Furan Ring homo_lumo HOMO-LUMO Gap furan->homo_lumo Influences benzaldehyde Benzaldehyde Moiety benzaldehyde->homo_lumo Influences methyl Methyl Group (Electron-Donating) methyl->homo_lumo Influences reactivity Chemical Reactivity homo_lumo->reactivity Determines stability Molecular Stability homo_lumo->stability Correlates with

Key structural components and their influence on electronic properties.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-(5-Methyl-2-furyl)benzaldehyde as a hazardous chemical waste. The primary recommended disposal method is incineration by a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

This document provides comprehensive guidance on the safe handling and proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical and Safety Data

A thorough understanding of the chemical properties and associated hazards is the first step in safe disposal.

PropertyValueCitation
CAS Number 400745-03-1
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
Appearance Solid
Hazard Classification Acute Toxicity 4, Oral (Harmful if swallowed)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Storage Store in a cool, well-ventilated place away from incompatible materials.

Personal Protective Equipment (PPE)

Standard laboratory PPE must be worn when handling this compound for disposal.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Ventilation Handle in a well-ventilated area or a chemical fume hood.

Segregation and Storage of Waste

Proper segregation is crucial to prevent dangerous chemical reactions. This compound waste must be stored separately from incompatible materials.

Incompatible Materials:

  • Strong Oxidizing Agents: (e.g., perchlorates, peroxides, permanganates, nitrates).

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid, nitric acid).

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).

Due to the furan moiety, there is a potential for peroxide formation upon prolonged exposure to air. While this is less likely for a solid compound compared to a liquid, it is a prudent consideration.

Disposal Workflow

The following diagram outlines the step-by-step process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Don Appropriate PPE C Select a compatible, sealable waste container A->C B Designate a Satellite Accumulation Area (SAA) H Store the sealed container in the designated SAA, segregated from incompatibles B->H D Place solid waste directly into the container C->D F Affix a 'Hazardous Waste' label D->F E For contaminated labware (gloves, wipes), double-bag and place in the container E->F G List all chemical constituents and approximate percentages F->G G->H I Arrange for pickup by your institution's Environmental Health and Safety (EHS) department H->I J Waste is transported to a licensed hazardous waste disposal facility for incineration I->J

Disposal workflow for this compound.

Detailed Disposal Procedures

Step 1: Preparation

  • Don Personal Protective Equipment (PPE): Before handling the chemical, put on nitrile gloves, safety goggles, and a lab coat.

  • Establish a Satellite Accumulation Area (SAA): Designate a specific area in the laboratory for the temporary storage of hazardous waste. This area should be away from general lab traffic and incompatible chemicals.

Step 2: Waste Collection

  • Container Selection: Choose a robust, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or the original product container if it is in good condition).

  • Solid Waste: Carefully transfer the solid this compound waste into the designated hazardous waste container. Avoid creating dust.

  • Contaminated Materials: Any disposable lab supplies, such as gloves, weigh boats, or wipes that are contaminated with the chemical, should be considered hazardous waste. It is good practice to double-bag these items before placing them in the solid waste container.

Step 3: Labeling and Storage

  • Labeling: As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.

  • Content Declaration: Clearly write the full chemical name, "this compound," and list any other contaminants with their approximate percentages.

  • Secure Storage: Tightly seal the container and place it in the designated SAA. Ensure it is stored separately from the incompatible materials listed in Section 3.

Step 4: Final Disposal

  • Contact EHS: Follow your institution's protocol for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

  • Professional Disposal: The EHS department will then arrange for the collection and transportation of the waste to a licensed facility for proper disposal, which is typically high-temperature incineration.

Spill and Emergency Procedures

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water. All cleanup materials should be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's EHS or emergency response team immediately.

Experimental Protocol: Potential for Laboratory Pre-treatment (for small quantities)

Disclaimer: The following protocol is based on general chemical principles for the reduction of aldehydes and is provided for informational purposes only. It has not been validated for this compound. Researchers must conduct a thorough risk assessment and obtain approval from their institution's safety officer before attempting any chemical neutralization. The primary and recommended disposal method remains incineration via a licensed facility.

Principle: The aldehyde functional group can be reduced to a less hazardous primary alcohol (3-(5-Methyl-2-furyl)benzyl alcohol). This transformation can potentially reduce the reactivity and toxicity of the compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol or isopropanol

  • Stir plate and stir bar

  • Appropriate glassware

  • Dilute hydrochloric acid (e.g., 1 M HCl) for quenching

Procedure:

  • In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of ethanol or isopropanol with stirring.

  • Cool the solution in an ice bath.

  • Slowly and portion-wise, add a slight excess of sodium borohydride to the stirred solution. Caution: Hydrogen gas will be evolved. Ensure there are no nearby ignition sources.

  • Allow the reaction to stir in the ice bath for at least one hour after the addition is complete.

  • Slowly and carefully quench the reaction by adding dilute hydrochloric acid dropwise until the effervescence ceases.

  • The resulting solution containing the alcohol product should be collected as hazardous waste and disposed of through the institutional EHS office. Although the primary hazard of the aldehyde has been addressed, the solution still contains organic material and should not be drain-disposed.

This pre-treatment may be beneficial for small quantities generated in a research setting, but for bulk amounts, direct disposal via a licensed waste management company is the most appropriate and compliant method.

Personal protective equipment for handling 3-(5-Methyl-2-furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel handling 3-(5-Methyl-2-furyl)benzaldehyde (CAS No. 400745-03-1). Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical.

Chemical Identifier and Hazard Information:

PropertyValue
Chemical Name This compound
CAS Number 400745-03-1[1][2]
Molecular Formula C₁₂H₁₀O₂[1][2][3]
Molecular Weight 186.21 g/mol [1][2]
Appearance Light yellow solid
GHS Classification Acute Toxicity 4, Oral (H302: Harmful if swallowed)
Signal Word Warning
Hazard Pictogram GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

Engineering controls, such as a chemical fume hood, should be the primary method of exposure control. When handling this compound, the following PPE is mandatory:

PPE CategorySpecification
Eye and Face Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash hazard.
Hand Protection Chemically resistant gloves are required. Butyl rubber gloves are recommended for handling aldehydes.[4] Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact.[5] Always inspect gloves for defects before use.
Body Protection A flame-retardant lab coat must be worn and kept buttoned. Long pants and closed-toe shoes are required. Avoid synthetic clothing.
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[6] Ensure proper fit and consult with safety personnel for selection.

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don appropriate PPE prep_setup Set up in a certified chemical fume hood prep_ppe->prep_setup prep_gather Gather all necessary equipment and reagents prep_setup->prep_gather handle_weigh Carefully weigh the solid compound prep_gather->handle_weigh Proceed to handling handle_dissolve Dissolve in a suitable solvent handle_weigh->handle_dissolve handle_reaction Perform the reaction under inert atmosphere if necessary handle_dissolve->handle_reaction cleanup_decon Decontaminate work surfaces handle_reaction->cleanup_decon Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_store Store unused chemical at 0-8°C under nitrogen cleanup_waste->cleanup_store cleanup_doff Doff PPE correctly cleanup_store->cleanup_doff

Figure 1. A workflow diagram for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationAction Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7][8] Remove contaminated clothing while under a safety shower.[8][9] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[6][7] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[10][11] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Minor Spill For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[6][7] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[12] Clean the spill area with soap and water.
Major Spill Evacuate the laboratory and alert others in the area.[8] Close the doors to the affected area and prevent entry. Contact your institution's emergency response team immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6][7] Do not dispose of this chemical down the drain or in the regular trash.[6] All disposal must be in accordance with local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.